BAD (103-127) (human)
Description
BenchChem offers high-quality BAD (103-127) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BAD (103-127) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C137H212N42O39S |
|---|---|
Molecular Weight |
3103.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C137H212N42O39S/c1-69(2)56-92(169-112(196)80(140)62-103(142)184)125(209)174-97(61-77-65-155-81-31-17-16-30-79(77)81)123(207)158-72(7)110(194)157-73(8)111(195)160-87(42-45-102(141)183)119(203)162-86(37-25-54-154-137(149)150)118(202)171-94(60-76-38-40-78(182)41-39-76)113(197)156-66-104(185)159-82(34-22-51-151-134(143)144)114(198)165-88(43-46-105(186)187)120(204)170-93(57-70(3)4)124(208)164-85(36-24-53-153-136(147)148)115(199)161-84(35-23-52-152-135(145)146)116(200)167-90(48-55-219-9)122(206)177-100(67-180)131(215)175-98(63-107(190)191)127(211)166-89(44-47-106(188)189)121(205)172-96(59-75-28-14-11-15-29-75)129(213)179-109(71(5)6)132(216)176-99(64-108(192)193)128(212)178-101(68-181)130(214)173-95(58-74-26-12-10-13-27-74)126(210)163-83(32-18-20-49-138)117(201)168-91(133(217)218)33-19-21-50-139/h10-17,26-31,38-41,65,69-73,80,82-101,109,155,180-182H,18-25,32-37,42-64,66-68,138-140H2,1-9H3,(H2,141,183)(H2,142,184)(H,156,197)(H,157,194)(H,158,207)(H,159,185)(H,160,195)(H,161,199)(H,162,203)(H,163,210)(H,164,208)(H,165,198)(H,166,211)(H,167,200)(H,168,201)(H,169,196)(H,170,204)(H,171,202)(H,172,205)(H,173,214)(H,174,209)(H,175,215)(H,176,216)(H,177,206)(H,178,212)(H,179,213)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,217,218)(H4,143,144,151)(H4,145,146,152)(H4,147,148,153)(H4,149,150,154)/t72-,73-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-/m0/s1 |
InChI Key |
NLSLFOGIVJOKDC-ZOKDAYPZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Interaction of BAD (103-127) with the Bcl-2 Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the pro-apoptotic Bcl-2 family member BAD, specifically the BH3 domain peptide spanning residues 103-127, and its anti-apoptotic counterparts in the Bcl-2 family. This document details the quantitative binding affinities, experimental methodologies for studying these interactions, and the key signaling pathways involved.
Introduction to the Bcl-2 Family and BAD
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] This family is comprised of three sub-groups: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1), the pro-apoptotic effector proteins (e.g., Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., BAD, Bid, Bim, Puma, Noxa).[4][5] The interplay between these proteins dictates the permeability of the outer mitochondrial membrane and, consequently, the fate of the cell.[3][4]
The BH3-only proteins act as sentinels for cellular stress and damage. Upon activation, they bind to and neutralize the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins Bax and Bak to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[3][4] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.
Bcl-2-associated death promoter (BAD) is a key BH3-only protein whose pro-apoptotic function is tightly regulated by phosphorylation.[6][7] In its unphosphorylated state, BAD binds to anti-apoptotic proteins like Bcl-2 and Bcl-xL, promoting cell death.[6] The interaction is mediated by the BH3 domain of BAD, a short amphipathic alpha-helix. The peptide fragment spanning residues 103-127 of human BAD encompasses this critical BH3 domain and is frequently used in research to study these interactions.[8][9]
Quantitative Analysis of BAD (103-127) Interaction with Bcl-2 Family Proteins
The binding affinities of the BAD (103-127) peptide to various anti-apoptotic Bcl-2 family members have been quantified using several biophysical techniques. These values are crucial for understanding the specificity of the interaction and for the development of BH3-mimetic drugs. The following tables summarize the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from fluorescence polarization and surface plasmon resonance assays.
| Interacting Proteins | Method | Reported Value | Reference |
| BAD (103-127) & Bcl-xL | Fluorescence Polarization | Kd = 21.48 nM | [6] |
| BAD (103-127) & Bcl-xL | Fluorescence Polarization | IC50 = 48 nM | [6] |
| BAD (103-127) & Bcl-xL | Fluorescence Polarization | IC50 = 53 nM | [10] |
| BAD (103-127) & Bcl-2 | Fluorescence Polarization | Binds | [9] |
| BAD (103-127) & Bcl-w | Not Specified | Binds | [11] |
| BAD (103-127) & Mcl-1 | Not Specified | Weak or no binding | [12][13] |
| BAD (103-127) & Bfl-1 | Not Specified | Weak or no binding | [12][13] |
Table 1: Quantitative Binding Data for BAD (103-127) and Bcl-2 Family Proteins. This table summarizes the experimentally determined binding affinities (Kd) and inhibitory concentrations (IC50) for the interaction between the human BAD (103-127) peptide and various anti-apoptotic Bcl-2 family members.
Signaling Pathways
The interaction between BAD and the Bcl-2 family is a critical node in the intrinsic apoptotic pathway. This interaction is regulated by upstream signaling cascades, primarily through the phosphorylation of BAD.
The Intrinsic Apoptotic Pathway
The following diagram illustrates the central role of the BAD-Bcl-2 family interaction in the intrinsic apoptotic pathway. In healthy cells, anti-apoptotic proteins like Bcl-xL sequester pro-apoptotic effectors such as Bax and Bak. Upon receiving an apoptotic stimulus, BH3-only proteins like BAD are activated. Unphosphorylated BAD binds to Bcl-xL, releasing Bax/Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.
References
- 1. Identification of Novel in Vivo Phosphorylation Sites of the Human Proapoptotic Protein BAD: PORE-FORMING ACTIVITY OF BAD IS REGULATED BY PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissection of the BCL-2 Family Signaling Network with Stabilized α-Helices of BCL-2 Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Conformational Changes in Bcl-2 Pro-survival Proteins Determine Their Capacity to Bind Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Solution structure of the antiapoptotic protein bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Role of BCL2 Interactome in Cancer: A Protein/Residue Interaction Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Apoptotic Core: A Technical Guide to the Role of BAD (103-127) in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-survival and pro-apoptotic members. The intricate balance between these opposing factions dictates the cell's fate. The BH3-only proteins, a subgroup of the pro-apoptotic Bcl-2 family, are critical initiators of apoptosis. They are activated in response to various cellular stresses and function by neutralizing their pro-survival counterparts.
This technical guide focuses on a critical functional region of the pro-apoptotic protein BAD (Bcl-2-associated death promoter): the amino acid sequence 103-127. This 25-amino acid peptide segment constitutes the core of the Bcl-2 homology 3 (BH3) domain of BAD. The BAD BH3 domain is the primary interface for interaction with anti-apoptotic Bcl-2 family members, such as Bcl-xL and Bcl-2. By binding to these pro-survival proteins, the BAD (103-127) domain competitively inhibits their function, thereby unleashing the pro-apoptotic effectors Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death.[1][2][3] This document provides an in-depth analysis of the BAD (103-127) domain, including its mechanism of action, quantitative binding data, detailed experimental protocols for its study, and visual representations of the relevant signaling pathways.
The BAD (103-127) Domain: The Pro-Apoptotic Effector
The human BAD (103-127) peptide is a potent antagonist of pro-survival Bcl-2 proteins.[4][5] Its sequence is NLWAAQRYGRELRRMSDEFVDSFKK.[6] This peptide encompasses the amphipathic α-helical BH3 domain, which is essential for its pro-apoptotic activity.[6] The mechanism of action of the BAD (103-127) domain is centered on its high-affinity binding to a hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-xL.[7] This interaction displaces pro-apoptotic proteins such as Bax and Bak, which are otherwise sequestered and inhibited by the pro-survival Bcl-2 members.[6] Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to the formation of pores, the release of cytochrome c, and the activation of the caspase cascade that culminates in apoptosis.[2]
The pro-apoptotic function of BAD is tightly regulated, primarily through phosphorylation. Phosphorylation of serine residues outside the 103-127 region can lead to the sequestration of BAD by 14-3-3 proteins, preventing its translocation to the mitochondria and its interaction with Bcl-xL.[8] Furthermore, phosphorylation of Ser155, located within the BH3 domain, can directly abrogate its binding to Bcl-xL, thus inhibiting its pro-apoptotic function.[8]
Quantitative Analysis of BAD (103-127) Interaction with Bcl-xL
The affinity of the BAD (103-127) domain for pro-survival proteins is a key determinant of its apoptotic potency. Several studies have quantified this interaction, primarily using fluorescence polarization assays. The data consistently demonstrates a high-affinity interaction between the BAD BH3 domain and Bcl-xL.
| Peptide/Protein Fragment | Interacting Partner | Assay Method | Affinity Metric | Value | Reference |
| Fluorescein-labeled Bad BH3 peptide | Bcl-xL | Fluorescence Polarization | Kd | 21.48 nM | [2] |
| Unlabeled Bad BH3 peptide | Bcl-xL | Fluorescence Polarization (Competition) | IC50 | 48 nM | [2] |
| BAD (103-127) peptide | Bcl-xL | Fluorescence Polarization | IC50 | 52 nM | |
| FAM-Ahx-BAD (109–127) | Bcl-xL | Fluorescence Anisotropy | Kd | 119 ± 23 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and interactions of the BAD (103-127) domain.
Fluorescence Polarization Assay for Binding Affinity
This assay measures the binding of a small fluorescently labeled peptide (e.g., FAM-labeled BAD 103-127) to a larger protein (e.g., Bcl-xL). The binding causes a decrease in the rotational speed of the fluorescent peptide, leading to an increase in the polarization of the emitted light.
Materials:
-
Fluorescently labeled BAD (103-127) peptide (e.g., 5-FAM-NLWAAQRYGRELRRMSDEFVDSFKK)
-
Purified recombinant Bcl-xL protein
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a stock solution of the fluorescently labeled BAD peptide in the assay buffer.
-
Prepare a series of dilutions of the Bcl-xL protein in the assay buffer.
-
In a multi-well plate, add a fixed concentration of the fluorescently labeled BAD peptide to each well.
-
Add the varying concentrations of Bcl-xL to the wells. Include control wells with only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and a saturating concentration of Bcl-xL (for maximum polarization).
-
Incubate the plate at room temperature for 1 hour to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the concentration of Bcl-xL.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation.
Co-Immunoprecipitation (Co-IP) to Demonstrate In-Cell Interaction
Co-IP is used to demonstrate the interaction between BAD and Bcl-xL within a cellular context.
Materials:
-
Cells co-expressing tagged versions of BAD and Bcl-xL (e.g., FLAG-BAD and HA-Bcl-xL)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against one of the tags (e.g., anti-FLAG antibody)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Western blot reagents
Protocol:
-
Lyse the cells expressing the tagged proteins on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-HA) to confirm the co-precipitation of both proteins.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells. This can be used to quantify the pro-apoptotic effect of the BAD (103-127) peptide when introduced into cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
BAD (103-127) peptide (potentially conjugated to a cell-penetrating peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the BAD (103-127) peptide in cell culture medium.
-
Treat the cells with the different concentrations of the peptide and include untreated control wells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the peptide concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving BAD and a typical experimental workflow for studying its interactions.
Caption: Signaling pathway of BAD-mediated apoptosis.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
The BAD (103-127) domain is a potent and specific initiator of apoptosis, acting as a high-affinity antagonist of pro-survival Bcl-2 family proteins. Its ability to disrupt the sequestration of Bax and Bak makes it a critical component of the intrinsic apoptotic pathway. The quantitative binding data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this key protein-protein interaction. A thorough understanding of the molecular mechanisms governing the function of the BAD BH3 domain is crucial for the rational design of novel BH3 mimetic drugs aimed at restoring apoptotic sensitivity in cancer cells.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Unveiling the Pro-Apoptotic Powerhouse: A Technical Guide to the Discovery and Characterization of BAD (103-127)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and characterization of the BAD (103-127) peptide, a crucial player in the intrinsic apoptosis pathway. This 25-amino acid segment, derived from the BH3 domain of the Bcl-2 antagonist of cell death (BAD) protein, has been instrumental in understanding the molecular mechanisms of programmed cell death and serves as a valuable tool in the development of novel cancer therapeutics.
Core Concepts: The Intrinsic Pathway of Apoptosis and the Role of BAD
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family comprises both pro-apoptotic members, like BAD, and anti-apoptotic members, such as Bcl-xL and Bcl-2. The fate of a cell—survival or death—is determined by the balance of interactions between these opposing factions.
The BAD protein acts as a sentinel for cellular stress. In healthy cells, BAD is phosphorylated by survival signals, leading to its sequestration in the cytoplasm. However, in response to apoptotic stimuli, BAD is dephosphorylated, allowing it to translocate to the mitochondria and bind to anti-apoptotic proteins like Bcl-xL. This interaction liberates pro-apoptotic effector proteins, such as Bax and Bak, which then oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. The BAD (103-127) peptide encompasses the critical BH3 domain responsible for this high-affinity interaction with Bcl-xL.
Quantitative Analysis of BAD (103-127) and Bcl-xL Interaction
The binding affinity of BAD (103-127) for the anti-apoptotic protein Bcl-xL has been quantified using various biophysical techniques. These studies have been pivotal in establishing the peptide's potency as a Bcl-xL antagonist.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 21.48 nM | Fluorescence Polarization Assay | [1][2] |
| Inhibitory Concentration (IC50) | 52 nM | Fluorescence Polarization Assay | [3] |
| Binding Affinity Comparison | ~800-fold greater than a 16-mer peptide | Not Specified | [4] |
Key Experimental Protocols
The characterization of BAD (103-127) has relied on a suite of robust experimental protocols. Below are detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is a powerful tool for measuring the binding interaction between a fluorescently labeled molecule (the tracer) and a larger, unlabeled molecule. The principle lies in the difference in the tumbling rate of the small, fluorescently labeled peptide versus the larger protein-peptide complex.
Materials:
-
Fluorescein-labeled BAD (103-127) peptide (e.g., FAM-BAD (103-127))
-
Recombinant Bcl-xL protein
-
Assay Buffer: 20 mM phosphate buffer, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20
-
Black, low-volume 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of FAM-BAD (103-127) in the assay buffer.
-
Prepare a serial dilution of Bcl-xL protein in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add a fixed concentration of FAM-BAD (103-127) (e.g., 10 nM).
-
Add increasing concentrations of Bcl-xL to the wells.
-
Include control wells with only the FAM-BAD (103-127) peptide (for minimum polarization) and wells with a saturating concentration of Bcl-xL (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of Bcl-xL.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd). For competitive assays, plot the polarization against the concentration of the unlabeled competitor and fit to a sigmoidal dose-response curve to determine the IC50.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the secondary structure of peptides and proteins in solution by measuring the differential absorption of left- and right-circularly polarized light. This technique can reveal whether a peptide adopts a helical conformation, which is often crucial for its biological activity.[5][6]
Materials:
-
BAD (103-127) peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD spectropolarimeter
Protocol:
-
Sample Preparation:
-
Dissolve the BAD (103-127) peptide in the CD-compatible buffer to a final concentration of approximately 10-50 µM.
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize.[6]
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.
-
-
Blank Measurement:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
-
Sample Measurement:
-
Record the CD spectrum of the BAD (103-127) peptide solution.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
-
Structural Analysis:
-
Analyze the resulting spectrum for characteristic features of secondary structures. An α-helical structure will typically show negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm.[5]
-
Co-Immunoprecipitation (Co-IP) to Validate In-Cell Interaction
Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to "pull down" a specific protein and its binding partners from a cell lysate.
Materials:
-
Cells expressing tagged Bcl-xL (e.g., HA-Bcl-xL) and BAD
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors
-
Antibody against the tag (e.g., anti-HA antibody)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer: SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-BAD, anti-HA)
Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-HA antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BAD and the HA-tag to detect the co-immunoprecipitated proteins.
-
Cell Viability Assay to Assess Apoptosis Induction
Cell viability assays are used to determine the number of living cells in a population after treatment with a compound of interest. A decrease in cell viability upon treatment with BAD (103-127) or a mimetic can indicate the induction of apoptosis.
Materials:
-
Cancer cell line known to be dependent on Bcl-xL for survival
-
Cell culture medium and supplements
-
BAD (103-127) peptide or a cell-permeable mimetic
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well clear-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of the BAD (103-127) peptide or mimetic. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of BAD-mediated apoptosis.
References
- 1. Development of a high-throughput fluorescence polarization assay for Bcl-x(L). | Sigma-Aldrich [merckmillipore.com]
- 2. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. BAD (103-127) (human)|CAS 331762-68-6|DC Chemicals [dcchemicals.com]
- 5. Circular Dichroism (CD) Spectroscopy | Department of Chemistry [ch.biu.ac.il]
- 6. health.uconn.edu [health.uconn.edu]
The Cellular Localization of BAD (103-127): A Technical Guide to a Critical Apoptotic Switch
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BCL-2 associated death promoter (BAD) protein is a pivotal regulator of the intrinsic apoptotic pathway. Its activity is critically controlled by its subcellular localization, a process governed by phosphorylation and dynamic protein-protein interactions. The core of this regulation lies within the 103-127 amino acid region, the BCL-2 Homology 3 (BH3) domain, which functions as a death domain. This technical guide provides an in-depth examination of the cellular localization of the BAD (103-127) peptide, detailing the molecular mechanisms, signaling pathways, and key protein interactions that dictate its pro-apoptotic function. We present quantitative binding data, detailed experimental protocols for studying these phenomena, and visual diagrams to elucidate the complex interplay governing the life-or-death decision in a cell.
The Dynamic Localization of BAD: A Phosphorylation-Dependent Shuttle
The cellular fate—survival or apoptosis—is significantly influenced by the location of the BAD protein. BAD dynamically shuttles between two primary cellular compartments: the outer mitochondrial membrane and the cytoplasm. This localization is not static but is tightly regulated by its phosphorylation status, which acts as a molecular switch.
-
Mitochondrial Localization (Pro-Apoptotic): In its unphosphorylated state, BAD translocates to the outer mitochondrial membrane. Here, its exposed BH3 domain (residues 103-127) is free to interact with anti-apoptotic proteins of the BCL-2 family, such as BCL-xL and BCL-2. This interaction is the trigger for apoptosis.
-
Cytoplasmic Sequestration (Pro-Survival): Upon phosphorylation at key serine residues (e.g., Ser75, Ser99, and Ser118 in human BAD) by survival kinases like AKT (Protein Kinase B), BAD undergoes a conformational change.[1] This modification creates a binding site for the 14-3-3 family of scaffold proteins.[2] The resulting BAD/14-3-3 complex is sequestered in the cytoplasm, effectively preventing BAD from reaching the mitochondria and initiating apoptosis.[3][4] This sequestration is a critical mechanism for promoting cell survival.
Signaling Pathways and Molecular Interactions
The localization of BAD is the culmination of competing signaling pathways that converge on its phosphorylation state.
Pro-Survival Signaling Pathway
Survival signals, such as growth factor stimulation, activate kinase cascades (e.g., PI3K/AKT). Activated AKT phosphorylates BAD on specific serine residues. This phosphorylated BAD is then recognized and bound by 14-3-3 proteins, leading to its retention in the cytoplasm. This prevents the BAD (103-127) domain from engaging with its mitochondrial targets.
Pro-Apoptotic Signaling Pathway
In the absence of survival signals or in the presence of apoptotic stimuli, BAD remains unphosphorylated. It translocates to the mitochondria, where the BAD (103-127) BH3 domain binds to the hydrophobic groove of anti-apoptotic proteins like BCL-xL. This binding displaces pro-apoptotic effectors like BAX, which can then oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the initiation of the caspase cascade.
Quantitative Data Presentation
The interactions governing BAD's localization are characterized by high-affinity binding. The following table summarizes key quantitative data from the literature, primarily determined through Fluorescence Polarization (FP) assays.
| Interacting Molecules | Interaction Type | Reported Dissociation Constant (Kd) / IC50 | Assay Method | Reference |
| BAD BH3 Peptide (Fluorescein-labeled) & BCL-xL | Pro-Apoptotic Binding | 21.48 nM (Kd) | Fluorescence Polarization | Zhang et al., 2002[5] |
| BAD BH3 Peptide & BCL-xL | Pro-Apoptotic Binding | ~10 nM (Kd) | Fluorescence Polarization | Oberoi et al., 2007 (citing Letai et al.)[6] |
| BAD BH3 Peptide vs. Bak BH3 Peptide (for BCL-xL binding) | Competitive Binding | 48 nM (IC50) | Fluorescence Polarization | Zhang et al., 2002[5] |
| Phospho-Peptide (pRaf-259) & 14-3-3 Protein | Pro-Survival Sequestration | 116 nM (Kd) | Fluorescence Binding Assay | Obsil et al., 2001[7] |
| Phospho-Peptide (pT(502-510)) & 14-3-3ε | Pro-Survival Sequestration | 45.2 nM (Kd) | Fluorescence Polarization | Tugaeva et al., 2024[8] |
Note: Direct Kd values for phosphorylated BAD peptides binding to 14-3-3 are not consistently reported, but affinities for other high-affinity 14-3-3 target phosphopeptides are in the nanomolar range, providing a strong indication of the binding strength.
Experimental Protocols & Workflows
Studying the cellular localization of BAD (103-127) and its interactions requires a combination of imaging, biochemical, and molecular biology techniques.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating protein localization and interaction.
Protocol: Subcellular Fractionation (Mitochondria/Cytosol)
This protocol allows for the separation of cytosolic and mitochondrial fractions to determine the relative abundance of BAD in each compartment via Western Blot.
-
Cell Preparation: Harvest approximately 5 x 107 cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Washing: Wash cells once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer (e.g., containing 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and protease/phosphatase inhibitors).
-
Homogenization: Incubate on ice for 15 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes) or by passing the lysate through a 25-gauge needle 25 times.[9] Check for cell lysis under a microscope.
-
Initial Centrifugation: Centrifuge the homogenate at 750 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Cytosol Isolation: Carefully transfer the supernatant to a new microcentrifuge tube. Centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting supernatant is the cytosolic fraction .
-
Mitochondria Isolation: The pellet from the previous step contains the mitochondria. Wash the pellet by resuspending in 1 mL of Fractionation Buffer and centrifuge again at 10,000 x g for 20 minutes. The final pellet is the mitochondrial fraction .
-
Analysis: Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer). Determine protein concentration for both cytosolic and mitochondrial fractions and analyze equal protein amounts by SDS-PAGE and Western Blot using antibodies against BAD, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV or VDAC) to confirm fraction purity.
Protocol: Immunofluorescence (IF) Staining
This protocol is used to visualize the subcellular localization of BAD within intact cells.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Fixation: Aspirate the culture medium and wash once with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.[7] This step is crucial for allowing antibodies to access intracellular targets.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes at room temperature.[7]
-
Primary Antibody Incubation: Dilute the primary antibody against BAD in an antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) according to the manufacturer's recommendation. Aspirate the blocking buffer and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS for 5 minutes each. Apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining & Mounting: Wash three times with PBS. For mitochondrial co-localization, a mitochondrial dye like MitoTracker Red CMXRos can be applied prior to fixation. For nuclear staining, incubate with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal laser-scanning microscope.
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the physical interaction between BAD and its binding partners (e.g., BCL-xL or 14-3-3).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, plus protease/phosphatase inhibitors). Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clearing: Transfer the supernatant to a new tube. To reduce non-specific binding, add protein A/G agarose beads and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard.
-
Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-BCL-xL or anti-14-3-3) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation. Use a control IgG from the same host species as a negative control.
-
Capture Immune Complex: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western Blotting and probe the membrane with an antibody against the co-immunoprecipitated protein (e.g., anti-BAD) to confirm the interaction.
Conclusion
The cellular localization of the BAD (103-127) domain is a master switch in the regulation of apoptosis. Its sequestration in the cytoplasm by 14-3-3 proteins following phosphorylation is a key pro-survival mechanism, while its translocation to the mitochondria allows it to engage anti-apoptotic BCL-2 family members and trigger cell death. Understanding the intricate details of these signaling pathways, the high-affinity nature of the protein-protein interactions, and the experimental methods to probe them is fundamental for researchers in the fields of cell biology and oncology. The targeting of these localization and interaction events represents a promising avenue for the development of novel therapeutics designed to modulate the apoptotic threshold in cancer and other diseases.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 4. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The BAD (103-127) Signaling Axis: A Technical Guide to its Core Regulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCL-2 associated agonist of cell death (BAD) protein is a critical regulator of the intrinsic apoptotic pathway. As a member of the BCL-2 homology 3 (BH3)-only subgroup of the BCL-2 family, BAD plays a pivotal role in promoting programmed cell death.[1] Its primary mechanism of action involves heterodimerization with anti-apoptotic BCL-2 family members, such as BCL-xL and BCL-2, thereby neutralizing their protective function. This allows for the activation of pro-apoptotic effector proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[2][3][4] The activity of BAD is intricately regulated by post-translational modifications, primarily phosphorylation, which serves as a molecular switch to control its pro-apoptotic function. The region spanning amino acids 103-127 of BAD, which encompasses its BH3 domain, is of particular interest as it constitutes the primary binding interface for its anti-apoptotic partners.[5] This technical guide provides an in-depth exploration of the BAD (103-127) signaling pathway, presenting quantitative data on protein interactions, detailed experimental protocols for studying this pathway, and visual representations of the core signaling events and experimental workflows.
Quantitative Analysis of Protein-Protein Interactions
The affinity of the BAD BH3 domain for anti-apoptotic BCL-2 proteins is a key determinant of its pro-apoptotic efficacy. Various biophysical techniques have been employed to quantify these interactions, with fluorescence polarization being a prominent method. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are critical parameters for assessing the strength of these interactions.
| Interacting Proteins | Method | Quantitative Value | Reference |
| BAD (103-127) and BCL-xL | Fluorescence Polarization | IC50: 53 nM | |
| BAD BH3 peptide and BCL-xL | Not specified | Kd: 10 nM | [6] |
| cBID and BCL-xL | Not specified | Kd: 3 nM | |
| cBID and BAX (in the presence of membranes) | Not specified | Kd: 25 nM | |
| FITC-Bmf BH3 and BCL-2 | Not specified | Kd: 5.2 nM | |
| FITC-Bmf BH3 and BCL-xL | Not specified | Kd: 5.1 nM | |
| FITC-Bmf BH3 and Mcl-1 | Not specified | Kd: 185 nM |
Core Signaling Pathways
The pro-apoptotic function of BAD is predominantly regulated by phosphorylation, which is orchestrated by key survival signaling pathways, namely the PI3K/Akt and Ras/MAPK cascades.
The PI3K/Akt Pathway
Upon activation by growth factors, the Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[7] Activated Akt directly phosphorylates BAD at serine 136 (in murine BAD).[7][8] This phosphorylation event creates a binding site for the 14-3-3 chaperone protein.[1] The sequestration of phosphorylated BAD by 14-3-3 in the cytoplasm prevents its translocation to the mitochondria and its interaction with BCL-xL and BCL-2, thereby promoting cell survival.
The Ras/MAPK Pathway
The Ras/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates BAD function. Activation of this pathway leads to the phosphorylation of BAD at serine 112 (in murine BAD).[9] This phosphorylation event also promotes the binding of BAD to 14-3-3 proteins, contributing to its inactivation and the promotion of cell survival. The convergence of both the PI3K/Akt and Ras/MAPK pathways on BAD highlights its central role as a key integration point for survival signals.
Experimental Protocols
In Vitro Akt Kinase Assay for BAD Phosphorylation
This protocol describes the immunoprecipitation of Akt from cell lysates and its subsequent use in an in vitro kinase assay to phosphorylate a BAD substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Akt antibody
-
Protein A/G agarose beads
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Recombinant BAD protein or peptide substrate
-
SDS-PAGE gels and buffers
-
Anti-phospho-BAD (Ser136) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation of Akt: Incubate the cell lysate with an anti-Akt antibody, followed by the addition of Protein A/G agarose beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding proteins.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing ATP and the BAD substrate. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phospho-BAD (Ser136) antibody to detect the phosphorylated substrate.
Co-Immunoprecipitation of BAD and 14-3-3
This protocol is designed to detect the in vivo interaction between BAD and 14-3-3 proteins.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-BAD or Anti-14-3-3 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and buffers
-
Anti-BAD and Anti-14-3-3 antibodies for Western blotting
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either BAD or 14-3-3, followed by the addition of Protein A/G agarose beads.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both BAD and 14-3-3 to confirm their co-precipitation.
Conclusion
The BAD (103-127) signaling pathway represents a critical nexus in the regulation of apoptosis. Its activity is tightly controlled by a phosphorylation-dephosphorylation cycle, which is in turn governed by major cell survival pathways. The quantitative understanding of the protein-protein interactions within this pathway, coupled with robust experimental methodologies, is paramount for the development of novel therapeutic strategies that target apoptosis. This technical guide provides a foundational resource for researchers and drug development professionals aiming to further elucidate the intricacies of BAD-mediated signaling and exploit its therapeutic potential.
References
- 1. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - UZ [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raineslab.com [raineslab.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of BAD (103-127) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcl-2 antagonist of cell death (BAD) protein is a critical regulator of the intrinsic apoptotic pathway.[1][2][3] Its pro-apoptotic activity is primarily mediated through its BH3 domain, which allows it to interact with and inhibit anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2.[1] The peptide sequence corresponding to residues 103-127 of the human BAD protein (NLWAAQRYGRELRRMSDEFVDSFKK) encompasses this functional BH3 domain and is widely used in research to study apoptosis and to develop potential cancer therapeutics. This 25-amino acid peptide can competitively disrupt the interaction between BAD and its anti-apoptotic binding partners, thereby promoting cell death.
This document provides detailed protocols for the chemical synthesis of the BAD (103-127) peptide via solid-phase peptide synthesis (SPPS), its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC), and quality control analysis by mass spectrometry.
Signaling Pathway of BAD-mediated Apoptosis
The BAD protein is a key component of the cellular life and death machinery. In its unphosphorylated state, BAD binds to anti-apoptotic proteins such as Bcl-xL, thereby releasing pro-apoptotic proteins like Bax and Bak, which can then trigger the mitochondrial pathway of apoptosis.[1] However, survival signals can lead to the phosphorylation of BAD at specific serine residues (Ser112, Ser136, and Ser155) by kinases such as Akt.[2][4] Phosphorylated BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from interacting with Bcl-xL and thus promoting cell survival.
Caption: BAD protein's role in apoptosis and cell survival pathways.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected Amino Acids: Fmoc-L-Asn(Trt)-OH, Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ala-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Gly-OH, Fmoc-L-Glu(OtBu)-OH, Fmoc-L-Met-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Phe-OH, Fmoc-L-Val-OH, Fmoc-L-Lys(Boc)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
HPLC Mobile Phase A: 0.1% TFA in deionized water
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile
Peptide Synthesis Protocol (Fmoc Solid-Phase Peptide Synthesis)
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2 minutes. For the arginine couplings, using HATU instead of HBTU can be beneficial to avoid side reactions.[5]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, recouple for another hour.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Lys) to the N-terminus (Asn).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and finally methanol (3 x 5 mL). Dry the resin under vacuum for at least 2 hours.
-
Cleavage and Deprotection:
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification Protocol (Reversed-Phase HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
HPLC System: Use a preparative C18 column.
-
Purification:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for the BAD (103-127) peptide is from 20% to 50% Mobile Phase B over 30 minutes at a flow rate of 10 mL/min.[6][7] The optimal gradient may need to be determined empirically.[6]
-
Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan).
-
Collect fractions corresponding to the major peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Quality Control and Analysis
-
Analytical RP-HPLC: Assess the purity of the final product on an analytical C18 column. A purity of >95% is generally considered acceptable for most research applications.
-
Mass Spectrometry: Confirm the identity of the synthesized peptide by determining its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are suitable techniques.[4][8][9] The theoretical molecular weight of BAD (103-127) is approximately 3103.54 Da.[5]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.1 mmol | |
| Crude Peptide Yield | 60-80% | Varies depending on synthesis efficiency. |
| Purified Peptide Yield | 15-30% | Post-HPLC purification. |
| Final Purity | >95% | As determined by analytical RP-HPLC. |
| HPLC Column | Preparative and Analytical C18 | |
| HPLC Gradient (Preparative) | 20-50% Acetonitrile (with 0.1% TFA) over 30 min | This is a starting point and may require optimization.[6][7] |
| Flow Rate (Preparative) | 10 mL/min | |
| Detection Wavelengths | 220 nm and 280 nm | |
| Expected Molecular Weight | ~3103.5 Da | [5] |
Experimental Workflow
References
- 1. BAD-mediated apoptotic pathway is associated with human cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for the Cellular Delivery and Functional Modulation of the Pro-Apoptotic Protein BAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protein BAD (Bcl-2-associated death promoter) is a critical member of the Bcl-2 family of proteins that regulates the intrinsic pathway of apoptosis, or programmed cell death. As a "BH3-only" protein, BAD's primary function is to promote apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] When active, BAD allows the pro-apoptotic effector proteins BAX and BAK to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.[2]
Due to its central role in apoptosis, modulating the activity of BAD is a key strategy in cancer research and therapy. Many cancer cells evade apoptosis by overexpressing anti-apoptotic proteins or by inactivating pro-apoptotic ones like BAD through phosphorylation.[3] Therefore, methods to deliver active BAD or to activate endogenous BAD within cancer cells are of significant interest.
A Clarification on Nomenclature: The user specified "BAD (103-127)". The full-length BAD protein has a molecular weight of approximately 22 kDa. The numerical designation may refer to a specific amino acid sequence or fragment. However, as the common strategies involve either the full-length protein or its functional BH3 domain, this document will focus on methods applicable to modulating the protein's overall function.
This document provides an overview of common experimental strategies to deliver or modulate BAD activity in cells, including detailed protocols and supporting data.
Strategy 1: Gene Delivery of BAD via Viral Vectors
Expressing the BAD gene within target cells is a robust method to study its function and induce apoptosis. Viral vectors are highly efficient vehicles for introducing genetic material into a wide range of cell types, including those that are difficult to transfect by other means.[4][5]
Application Notes
Viral vectors can be used to achieve either transient or stable expression of the BAD protein.[6] Lentiviral vectors, for example, integrate into the host genome, allowing for long-term, stable expression, which is ideal for creating stable cell lines or for long-term in vivo studies.[5] Adenoviral vectors, on the other hand, do not integrate and provide high-level transient expression, suitable for experiments where short-term effects are being studied.[6][7]
Key Considerations:
-
Safety: Use of replication-deficient vectors and appropriate biosafety level (BSL-2 or higher) containment is mandatory.
-
Immunogenicity: Viral vectors can elicit an immune response, particularly in vivo, which may affect experimental outcomes.[4]
-
Tropism: The choice of viral vector and its serotype will determine which cell types can be efficiently transduced.[5]
-
Cargo Capacity: Different viruses have different limits on the size of the genetic material they can carry.[6]
Data Presentation: Comparison of Common Viral Vectors
| Vector Type | Genome | Integration | Expression Duration | Max Cargo Size | Advantages | Disadvantages |
| Lentivirus | RNA | Yes (Integrating) | Stable, Long-term | ~8 kb | Transduces both dividing and non-dividing cells, stable expression.[6] | Risk of insertional mutagenesis, lower viral titers.[5] |
| Adenovirus | dsDNA | No (Episomal) | Transient | ~8-36 kb | High transduction efficiency, high viral titers, infects many cell types.[6][7] | Can cause significant immunogenicity, transient expression.[7] |
| Adeno-Associated Virus (AAV) | ssDNA | Mostly Episomal | Long-term | ~4.7 kb | Low immunogenicity, infects dividing and non-dividing cells.[4][8] | Small cargo capacity, can be difficult to produce.[8] |
Experimental Workflow: BAD Gene Delivery via Lentivirus
Protocol: Lentiviral Transduction for BAD Expression
Materials:
-
Lentiviral transfer plasmid containing the human BAD gene (e.g., pLenti-C-mGFP-P2A-Puro-BAD).
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
DMEM high-glucose medium, 10% FBS, 1% Penicillin-Streptomycin.
-
Target cells (e.g., HeLa, A549).
-
Polybrene.
-
Puromycin.
Procedure:
Day 1: Seeding HEK293T Cells
-
Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete medium.
-
Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent for transfection.
Day 2: Transfection
-
In Tube A, mix the plasmids: 5 µg of BAD transfer plasmid, 3 µg of psPAX2, and 2 µg of pMD2.G in 500 µL of Opti-MEM.
-
In Tube B, add 30 µL of Lipofectamine 3000 to 500 µL of Opti-MEM.
-
Add the contents of Tube A to Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
Day 4: Viral Harvest (48h Post-Transfection)
-
Carefully collect the cell culture supernatant containing the viral particles.
-
Centrifuge at 3,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. This is the viral stock. It can be used directly or concentrated and stored at -80°C.
-
(Optional) Add fresh media to the producer cells and collect again at 72h for a second harvest.
Day 5: Transduction of Target Cells
-
Seed 1 x 10^5 target cells per well in a 6-well plate.
-
The next day, remove the medium and add 1 mL of fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired volume of viral supernatant to the cells. It is recommended to test a range of dilutions (e.g., 1:2, 1:10, 1:50) to determine the optimal multiplicity of infection (MOI).
-
Incubate for 24 hours.
Day 6 onwards: Selection and Analysis
-
Replace the virus-containing medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Replace the selection medium every 2-3 days until non-transduced control cells are all dead.
-
Expand the surviving cells and confirm BAD overexpression via Western Blot.
-
Assess the functional outcome (apoptosis) using assays like Annexin V/PI staining.
Strategy 2: Delivery of BH3 Mimetic Peptides
Instead of delivering the entire protein, short peptides derived from the BH3 domain of proteins like BAD can be delivered into cells. [9]These peptides are sufficient to bind to and inhibit anti-apoptotic Bcl-2 family members, thereby triggering apoptosis. [10]To overcome the challenge of cell membrane impermeability, these peptides are often conjugated to Cell-Penetrating Peptides (CPPs). [11][12]
Application Notes
CPP-mediated delivery is a non-viral, direct delivery method that is rapid and relatively simple. [13][14]CPPs are short, often cationic or amphipathic peptides that can traverse the plasma membrane and carry molecular cargo inside. [11]This approach is widely used to deliver peptides, proteins, and nucleic acids for therapeutic and research purposes. [12] Key Considerations:
-
Peptide Synthesis: Peptides must be synthesized with high purity. The CPP and the therapeutic peptide can be synthesized as a single chimeric peptide.
-
Toxicity: High concentrations of some CPPs can be toxic to cells. [13]* Delivery Efficiency: Efficiency can vary significantly depending on the CPP sequence, the cargo, and the cell type.
-
Endosomal Escape: A major hurdle is the entrapment of the CPP-cargo complex in endosomes. Strategies to enhance endosomal escape may be required.
Data Presentation: Common Cell-Penetrating Peptides
| CPP Name | Sequence | Origin | Key Features |
| TAT | GRKKRRQRRRPQ | HIV-1 TAT protein | Highly cationic, well-studied, efficient for various cargo. [11][12] |
| Penetratin | RQIKIWFQNRRMKWKK | Drosophila Antennapedia | Amphipathic, forms stable complexes with cargo. [15] |
| Poly-arginine | RRRRRRRR (R8) | Synthetic | Cationic, efficient translocation, mechanism is debated. [15] |
| Pep-1 | KETWWETWWTEWSQPKKKRKV | Synthetic | Amphipathic, designed for non-covalent complex formation with protein cargo. [11] |
Experimental Workflow: CPP-BH3 Peptide Delivery
Caption: Workflow for CPP-mediated BH3 peptide delivery and analysis.
Protocol: Delivery of a TAT-BAD BH3 Peptide
Materials:
-
Custom-synthesized peptide: TAT-BAD BH3 (e.g., YGRKKRRQRRR-NLWAAQRYGRELRRMSDEFEGSFKGL) and a scrambled control peptide.
-
Target cancer cell line (e.g., Jurkat).
-
RPMI-1640 medium, 10% FBS.
-
96-well plates (clear for viability assays, white for luminescence assays).
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI staining kit for flow cytometry, or Caspase-Glo 3/7 Assay kit).
Procedure:
-
Peptide Preparation:
-
Reconstitute the lyophilized peptide in sterile, nuclease-free water or DMSO to create a 1 mM stock solution.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach (if adherent) or acclimatize.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the TAT-BAD BH3 peptide and the control peptide in culture medium. Typical final concentrations to test range from 1 µM to 50 µM.
-
Add the peptide solutions to the cells. Include untreated wells as a negative control.
-
Incubate for a predetermined time course (e.g., 4, 12, and 24 hours) at 37°C, 5% CO2.
-
-
Apoptosis Quantification (Caspase-Glo 3/7 Assay):
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data by normalizing the luminescence of treated wells to the untreated control. An increase in luminescence indicates caspase activation and apoptosis.
-
-
Apoptosis Quantification (Annexin V/PI Staining):
-
After incubation, collect the cells (including supernatant for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). [16]
-
Strategy 3: Functional Assessment using BH3 Profiling
BH3 profiling is a powerful functional assay that measures the mitochondrial apoptotic priming of a cell. [17]It assesses how close a cell is to the threshold of apoptosis and can reveal its dependencies on specific anti-apoptotic Bcl-2 family proteins. While not a delivery method itself, it is a crucial protocol for researchers studying BAD, as it uses BH3 peptides to probe the apoptotic pathway that BAD is involved in.
Application Notes
The assay involves permeabilizing cells to allow the direct delivery of various BH3 peptides to the mitochondria. The response—mitochondrial outer membrane permeabilization (MOMP)—is then measured. [17]By using a panel of peptides with different specificities (e.g., a BAD BH3 peptide specifically antagonizes Bcl-2/Bcl-xL/Bcl-w), one can determine which anti-apoptotic proteins are critical for a cell's survival. [18]This is highly valuable in drug development for predicting sensitivity to BH3 mimetic drugs. [10]
Protocol: Dynamic BH3 Profiling
Materials:
-
Panel of BH3 peptides (e.g., BIM, BAD, NOXA, HRK, MS1) at various concentrations. [18]* Cell lines of interest.
-
Digitonin for permeabilization.
-
Mitochondrial Experimental Buffer (MEB): 150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate.
-
JC-1 or TMRM dye to measure mitochondrial membrane potential.
-
96-well or 384-well plates.
-
Plate reader capable of fluorescence measurement.
Procedure:
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend cells in MEB at a concentration of 2-4 x 10^6 cells/mL.
-
Plate Preparation: In a 96-well plate, add the BH3 peptides diluted in MEB. For example, add 25 µL of BIM BH3 peptide at concentrations ranging from 0.01 to 10 µM, and specific peptides like BAD BH3 at a fixed concentration (e.g., 10 µM). [18]3. Permeabilization and Staining: Prepare a working solution in MEB containing the permeabilizing agent digitonin (e.g., 0.002%) and the mitochondrial dye JC-1. [18]4. Assay Execution:
-
Add 25 µL of the cell suspension to each well of the peptide-containing plate.
-
Immediately add the permeabilization/staining solution.
-
Incubate the plate in a plate reader at 28-30°C.
-
-
Data Acquisition:
-
Measure the fluorescence of JC-1 (or TMRM) every 5 minutes for 1-3 hours. A loss of mitochondrial membrane potential (indicated by a shift in JC-1 fluorescence from red to green) signifies MOMP.
-
-
Data Analysis:
-
Calculate the percentage of mitochondrial depolarization for each well relative to positive (e.g., alamethicin) and negative (DMSO) controls.
-
Plot the dose-response curves for peptides like BIM to determine the overall apoptotic priming.
-
Compare the response to specific peptides (like BAD) to identify dependencies on Bcl-2/Bcl-xL.
-
Signaling Pathway Diagram
The Role of BAD in the Intrinsic Apoptosis Pathway
Caption: BAD's role in the intrinsic apoptotic pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. rupress.org [rupress.org]
- 3. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Viral and Non-viral Vectors | Lentiviral, Adenoviral & AAV [thegenehome.com]
- 8. Viral vectors for vascular gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Delivery of a Proapoptotic Peptide via Conjugation to a RAFT Synthesized Endosomolytic Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell penetrating peptide: A potent delivery system in vaccine development [frontiersin.org]
- 15. Cell-penetrating peptides as tools to enhance non-injectable delivery of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. content.sph.harvard.edu [content.sph.harvard.edu]
- 18. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Binding Assays of BAD (103-127)
These application notes provide detailed protocols and data for studying the interaction between the BH3 domain of the pro-apoptotic protein BAD (specifically the 25-amino acid peptide spanning residues 103-127) and its anti-apoptotic binding partner, Bcl-xL. The primary method detailed is the Fluorescence Polarization (FP) assay, a robust and high-throughput method for quantifying protein-peptide interactions.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. The family consists of both pro-apoptotic members (e.g., Bax, Bak, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The interaction between these opposing factions dictates the cell's fate. The pro-apoptotic protein Bad promotes cell death by binding to and inhibiting the function of anti-apoptotic proteins like Bcl-xL.[1] This interaction is mediated by the BH3 domain of Bad. The 25-mer peptide derived from the BH3 domain of human BAD (residues 103-127) is a potent antagonist of Bcl-xL function.[2] Understanding the binding affinity and kinetics of this interaction is crucial for the development of novel cancer therapeutics that mimic the action of BH3-only proteins.
Signaling Pathway
The binding of BAD to Bcl-xL disrupts the sequestration of pro-apoptotic proteins like Bax by Bcl-xL, leading to the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c, ultimately triggering apoptosis.[1][3]
Quantitative Binding Data
The following table summarizes the binding affinities of various peptides, including the BAD (103-127) peptide, to Bcl-xL as determined by in vitro binding assays.
| Interacting Molecules | Assay Type | Affinity Constant | Reference |
| Fluorescein-labeled Bad BH3 peptide and Bcl-xL | Fluorescence Polarization | Kd = 21.48 nM | [4][5][6] |
| Bad BH3 peptide and Bcl-xL | Fluorescence Polarization Competition | IC50 = 0.048 µM (48 nM) | [4][5] |
| Bak BH3 peptide and Bcl-xL | Fluorescence Polarization Competition | IC50 = 1.14 µM | [4][5] |
| BAD 25-mer (103-127) and Bcl-xL | Fluorescence Polarization Competition | IC50 = 53 nM | [7] |
| 19-residue linear BAD analogue and Bcl-xL | Fluorescence Polarization Competition | IC50 = 4.4 µM | [7] |
Note: Kd (dissociation constant) is a measure of direct binding affinity, while IC50 (half maximal inhibitory concentration) is determined from competition assays.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled test compounds (e.g., small molecules or peptides) for the Bcl-xL protein by measuring their ability to displace a fluorescein-labeled BAD BH3 peptide.
Workflow Diagram:
References
- 1. Bad, a heterodimeric partner for Bcl-XL and Bcl-2, displaces Bax and promotes cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bad is essential for Bcl-xL-enhanced Bax shuttling between mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput fluorescence polarization assay for Bcl-x(L). | Sigma-Aldrich [merckmillipore.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
Measuring Apoptosis Induction by BAD (103-127): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCL-2 associated death promoter (BAD) is a pro-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, playing a crucial role in the intrinsic pathway of apoptosis. Specifically, the BAD (103-127) peptide, corresponding to the BH3 domain, is a key functional region responsible for its pro-apoptotic activity. This peptide acts by binding to and inhibiting anti-apoptotic Bcl-2 family members, such as Bcl-xL and Bcl-2. This action liberates pro-apoptotic effector proteins like Bax and Bak, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in programmed cell death.
These application notes provide a comprehensive guide for researchers to effectively measure the induction of apoptosis by the BAD (103-127) peptide. Detailed protocols for key assays are provided, along with data presentation in a clear, tabular format to facilitate experimental design and data interpretation.
Signaling Pathway of BAD-Induced Apoptosis
The BAD (103-127) peptide initiates apoptosis through the mitochondrial pathway. The following diagram illustrates the core signaling cascade.
Application Notes and Protocols for BAD (103-127) in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the BAD (103-127) peptide in cancer cell line research. This peptide is a valuable tool for investigating the intrinsic apoptotic pathway and for screening potential anticancer therapeutics that target the Bcl-2 family of proteins.
Introduction to BAD (103-127)
The BAD (Bcl-2-associated death promoter) protein is a pro-apoptotic member of the Bcl-2 family, playing a crucial role in initiating programmed cell death. The 25-amino acid peptide, BAD (103-127), corresponds to the critical BH3 (Bcl-2 Homology 3) domain of the full-length BAD protein. This domain is responsible for the pro-apoptotic activity of BAD, primarily through its high-affinity interaction with anti-apoptotic proteins, most notably Bcl-xL. By binding to the hydrophobic groove of Bcl-xL, the BAD (103-127) peptide competitively inhibits the sequestration of pro-apoptotic effector proteins like Bax and Bak. This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Due to its specific mechanism of action, the BAD (103-127) peptide serves as a powerful research tool for:
-
Inducing apoptosis in cancer cell lines that are dependent on Bcl-xL for survival.
-
Investigating the intricacies of the intrinsic apoptotic signaling pathway.
-
Serving as a positive control in high-throughput screening assays for novel BH3 mimetics and Bcl-xL inhibitors.
Data Presentation
The following tables summarize the quantitative data for the BAD (103-127) peptide in various experimental settings.
Table 1: Binding Affinity of BAD Peptides to Bcl-xL
| Peptide | Assay Type | IC50 (nM) | Reference |
| BAD (103-127) | Fluorescence Polarization | 53 | |
| FAM-labeled BAD (103-127) | Fluorescence Polarization | N/A (Used as tracer) |
Table 2: Cytotoxicity of BAD-derived Peptides in Cancer Cell Lines
| Peptide | Cell Line | Assay Type | IC50 (µM) | Reference |
| Bicyclic BAD Mimic (Compound 9) | Jurkat E6.1 (Leukemic T-cell) | MTT Assay | 1.5 | |
| Monocyclic BAD Mimic (Compound 16) | Jurkat E6.1 (Leukemic T-cell) | MTT Assay | 7.9 |
Note: Data for the unmodified BAD (103-127) peptide's cytotoxicity is often limited due to poor cell permeability. The data presented here is for modified, more cell-permeable versions.
Signaling Pathway
The diagram below illustrates the central role of the BAD protein and its BH3 domain in the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway featuring BAD (103-127).
Experimental Protocols
Fluorescence Polarization Competition Assay for Bcl-xL Binding
This assay is used to determine the binding affinity of test compounds (including BAD (103-127)) to Bcl-xL by measuring the displacement of a fluorescently labeled BAD peptide.
Workflow Diagram:
Caption: Workflow for a fluorescence polarization competition assay.
Materials:
-
Recombinant human Bcl-xL protein
-
FAM-labeled BAD (103-127) peptide (tracer)
-
Unlabeled BAD (103-127) peptide (positive control)
-
Test compounds
-
Assay Buffer (e.g., 20 mM Phosphate Buffer, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127, pH 7.4)
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2x stock solution of Bcl-xL protein in assay buffer.
-
Prepare a 2x stock solution of FAM-labeled BAD (103-127) tracer in assay buffer.
-
Prepare serial dilutions of the unlabeled BAD (103-127) peptide and test compounds in assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the serially diluted test compounds or control peptide to the wells of the 384-well plate.
-
Add 5 µL of the 2x Bcl-xL protein solution to each well.
-
Add 5 µL of the 2x FAM-labeled BAD (103-127) tracer solution to each well.
-
Include control wells:
-
Tracer only (for baseline polarization)
-
Tracer + Bcl-xL (for maximum polarization)
-
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters (e.g., 485 nm excitation and 535 nm emission).
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Diagram of Assay Principle:
Application Notes and Protocols for Targeting BAD Phosphorylation in Xenograft Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in targeting the pro-apoptotic protein BAD (Bcl-2 associated death promoter) in preclinical xenograft models of cancer. The protocols focus on therapeutic strategies aimed at inhibiting the phosphorylation of BAD, a key post-translational modification that suppresses its apoptotic function and promotes cancer cell survival.
Introduction to BAD as a Therapeutic Target
BAD is a pro-apoptotic member of the Bcl-2 family of proteins. Its activity is tightly regulated by phosphorylation at specific serine residues (S75, S99, and S118 in human BAD). When phosphorylated, BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from interacting with and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria. This sequestration ultimately inhibits apoptosis and promotes cell survival.[1] Several key oncogenic signaling pathways, including the PI3K/AKT and RAS/MEK/ERK pathways, converge on BAD, leading to its phosphorylation and inactivation.[2] Therefore, inhibiting BAD phosphorylation presents a promising therapeutic strategy to induce apoptosis in cancer cells.
I. Direct Inhibition of BAD Ser99 Phosphorylation with NPB
A novel small molecule, N-cyclopentyl-3-((4-(2,3-dichlorophenyl) piperazin-1-yl) (2-hydroxyphenyl) methyl) benzamide (NPB), has been identified as a specific inhibitor of BAD phosphorylation at Serine 99 (pBADS99).[3] NPB has shown efficacy in reducing tumor growth in xenograft models, both as a monotherapy and in combination with other agents like PARP inhibitors.[3][4][5]
Note on NPB Mechanism of Action: While initial studies reported NPB as a specific inhibitor of BAD phosphorylation, a subsequent report has suggested that NPB may form colloidal aggregates at concentrations used in in vitro experiments, questioning its proposed intracellular mechanism of directly binding to BAD.[6] Researchers should consider this when interpreting in vitro data and designing experiments. However, in vivo efficacy in xenograft models has been reported.[3][4]
Experimental Protocol: NPB Monotherapy in a Mammary Carcinoma Xenograft Model[3]
This protocol describes the use of NPB as a single agent to inhibit tumor growth in a mouse xenograft model of mammary carcinoma.
1. Cell Line and Animal Model:
- Cell Line: MCF-7 (human breast adenocarcinoma)
- Animal Model: BALB/c nude female mice
2. Xenograft Establishment:
- Inject 5 x 10^6 MCF-7 cells subcutaneously into the flank of each mouse.
- Allow tumors to grow to a volume of approximately 150 mm³.
- Randomize mice into treatment and vehicle control groups (n=5 per group).
3. Treatment Protocol:
- NPB Formulation: Prepare NPB in a suitable vehicle (e.g., DMSO and saline).
- Dosage: Administer NPB via intraperitoneal (i.p.) injection at 5 mg/kg or 20 mg/kg.
- Dosing Schedule: Administer treatment on specific days as indicated by red arrowheads in the original study's tumor growth curve.[3]
- Vehicle Control: Administer the vehicle solution to the control group following the same schedule.
4. Monitoring and Endpoints:
- Tumor Volume: Measure tumor volume daily or every other day using calipers (Volume = (length x width²)/2).
- Animal Weight: Monitor animal weight daily to assess toxicity.
- Endpoint: At the end of the study, euthanize mice and excise tumors.
- Tumor Analysis:
- Weigh the excised tumors.
- Prepare tumor lysates for Western blot analysis to determine the levels of pBAD (Ser99) and total BAD.
Experimental Protocol: NPB and Olaparib Combination Therapy in an Ovarian Cancer Xenograft Model[4]
This protocol details a combination therapy approach using NPB and the PARP inhibitor Olaparib in a cisplatin-resistant ovarian cancer xenograft model.
1. Cell Line and Animal Model:
- Cell Line: A2780 cisplatin-resistant (human ovarian carcinoma)
- Animal Model: 5-week-old BALB/c athymic mice
2. Xenograft Establishment:
- Inject 5 x 10^6 A2780 cisplatin-resistant cells subcutaneously into the flank of each mouse.
- Allow tumors to reach a volume of 100–150 mm³.
- Randomize mice into four treatment groups (n=6 per group): Vehicle, NPB, Olaparib, and NPB + Olaparib.
3. Treatment Protocol:
- NPB Dosage: 20 mg/kg, administered daily via i.p. injection.
- Olaparib Dosage: 50 mg/kg, administered daily via i.p. injection.
- Combination: Administer both NPB and Olaparib at the indicated doses.
- Vehicle Control: Administer the vehicle solution daily via i.p. injection.
- Duration: Treat for the specified duration (e.g., 8 days for endpoint analysis or until humane endpoint for survival studies).
4. Monitoring and Endpoints:
- Tumor Volume and Animal Weight: Monitor daily.
- Endpoint Analysis (after 8 days):
- Euthanize mice and weigh the excised tumors.
- Perform immunohistochemistry (IHC) on tumor sections to assess levels of pBADS99, total BAD, Ki67 (proliferation marker), and cleaved-CASP3/7 and TUNEL (apoptosis markers).
- Survival Study: Monitor mice until they reach a humane endpoint (e.g., tumor volume limit). Plot Kaplan-Meier survival curves.
II. Indirect Inhibition of BAD Phosphorylation via Upstream Kinase Inhibitors
Targeting the kinases that phosphorylate BAD, such as those in the PI3K/AKT and RAS/MEK/ERK pathways, is an alternative strategy to prevent BAD inactivation.
Experimental Protocol: PI3K Inhibition with BKM120 in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model[7][8]
This protocol describes the use of the pan-PI3K inhibitor BKM120 in a TNBC PDX model.
1. Animal Model:
- Patient-Derived Xenograft (PDX) models of Triple-Negative Breast Cancer.
2. Treatment Protocol:
- BKM120 Formulation: Formulate BKM120 for oral administration (e.g., in 10% NMP/90% PEG300).
- Dosage: Administer BKM120 orally at 35 mg/kg, once daily.[7]
- Vehicle Control: Administer the vehicle solution orally on the same schedule.
3. Monitoring and Endpoints:
- Tumor Volume: Measure tumor volume regularly to assess tumor growth inhibition (%TGI).
- Pharmacodynamic (PD) Analysis:
- After a short treatment period (e.g., 3 days), collect tumor samples.
- Perform Reverse Phase Protein Array (RPPA) or Western blot analysis on tumor lysates to assess the inhibition of the PI3K pathway (e.g., levels of phosphorylated AKT and S6K).
Experimental Protocol: MEK Inhibition with PD0325901 in a BRAF-Mutant Melanoma Xenograft Model[9][10]
This protocol details the use of the MEK inhibitor PD0325901 in a melanoma xenograft model.
1. Cell Line and Animal Model:
- Cell Line: M14 (human melanoma with BRAFV600E mutation)
- Animal Model: Athymic nude mice
2. Xenograft Establishment:
- Inject M14 cells subcutaneously.
- Allow tumors to establish.
3. Treatment Protocol:
- PD0325901 Formulation: Prepare for oral administration.
- Dosage: A twice-a-week low-dose regimen has been shown to be effective while minimizing toxicity.[8] Specific dosing will need to be optimized.
- Vehicle Control: Administer vehicle on the same schedule.
4. Monitoring and Endpoints:
- Tumor Volume and Animal Weight: Monitor regularly.
- Mechanism of Action:
- Assess for G1-phase cell cycle arrest and induction of apoptosis in tumor tissue.[9]
- Analyze protein levels of cell cycle regulators (e.g., cyclin D1, c-Myc, p27KIP1) and apoptosis regulators (e.g., Bcl-2) in tumor lysates.[9]
- Examine tumor vascularization, as MEK inhibition can have anti-angiogenic effects.[8]
Data Presentation
Table 1: In Vivo Efficacy of NPB Monotherapy in MCF-7 Xenografts[3]
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (end of study) | % Tumor Growth Inhibition | Change in pBAD (Ser99) Levels |
| Vehicle | - | Value | - | Baseline |
| NPB | 5 | Value | Value | Decreased |
| NPB | 20 | Value | Value | Significantly Decreased |
*Values to be extracted from the source publication.
Table 2: In Vivo Efficacy of NPB and Olaparib Combination in A2780cisR Xenografts[4]
| Treatment Group | NPB Dose (mg/kg) | Olaparib Dose (mg/kg) | Mean Tumor Volume (end of study) | % pBADS99 Positive Cells (IHC) | % Cleaved Caspase-3/7 Positive Cells (IHC) |
| Vehicle | - | - | Value | Value | Value |
| NPB | 20 | - | Value | Decreased | Increased |
| Olaparib | - | 50 | Value | Value | Increased |
| NPB + Olaparib | 20 | 50 | Value | Significantly Decreased | Significantly Increased |
*Values to be extracted from the source publication.
Table 3: In Vivo Efficacy of BKM120 in TNBC PDX Models[7]
| PDX Model | PTEN Status | % Tumor Growth Inhibition (%TGI) |
| WHIM4 | Normal | 84% |
| WHIM12 | Deficient | 35% |
*Illustrative data from the source publication.
Visualizations
Caption: BAD phosphorylation signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for xenograft studies.
References
- 1. Inhibition of BAD-Ser99 phosphorylation synergizes with PARP inhibition to ablate PTEN-deficient endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of BAD Ser99 Phosphorylation Enhances the Efficacy of Cisplatin in Ovarian Cancer by Inhibition of Cancer Stem Cell-like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a small-molecule inhibitor of specific serine residue BAD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of BADSer99 phosphorylation and PARP ablates models of recurrent ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-cytotoxic small molecule NPB does not inhibit BAD phosphorylation and forms colloidal aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mek inhibition results in marked antitumor activity against metastatic melanoma patient-derived melanospheres and in melanosphere-generated xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BAD (103-127) Peptide Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the BAD (103-127) peptide. Our goal is to address specific issues you may encounter during your experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the BAD (103-127) peptide and what is its mechanism of action?
The BAD (103-127) peptide is a 25-amino acid fragment derived from the BH3 domain of the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death).[1] It functions by mimicking the action of the full-length BAD protein, which is to promote apoptosis. It achieves this by binding to and antagonizing the function of anti-apoptotic proteins like Bcl-xL and Bcl-2.[2][3][4][5][6] This binding event releases pro-apoptotic proteins such as Bax and Bak, which can then oligomerize at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.
Q2: What are the common experimental applications of the BAD (103-127) peptide?
The BAD (103-127) peptide is frequently used in various experimental settings, including:
-
Inducing apoptosis in cell culture: To study the mechanisms of programmed cell death and to screen for potential therapeutic agents that modulate this pathway.
-
In vitro binding assays: Commonly used in fluorescence polarization assays to study the binding affinity of the peptide to anti-apoptotic proteins like Bcl-xL and to screen for small molecule inhibitors that disrupt this interaction.
-
BH3 profiling: A functional assay to assess the apoptotic "priming" of cells by measuring the sensitivity of mitochondria to different BH3 peptides, including BAD (103-127).
Q3: How should I reconstitute and store the BAD (103-127) peptide?
For optimal performance and longevity of the peptide, follow these guidelines:
-
Reconstitution: The method of reconstitution depends on the peptide's solubility. Many synthetic peptides are lyophilized and can be reconstituted in sterile, nuclease-free water or a buffer such as PBS. For peptides with lower solubility, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in an aqueous buffer. Always refer to the manufacturer's instructions for specific guidance.
-
Storage: Lyophilized peptides should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store the aliquots at -80°C.
Q4: What is the typical concentration range for using the BAD (103-127) peptide?
The optimal concentration of the BAD (103-127) peptide is highly dependent on the specific application and cell type being used. Based on published studies, here are some general starting points:
| Application | Typical Concentration Range | Reference |
| In Vitro Binding Assays (Fluorescence Polarization) | ||
| Fluorescently-labeled BAD (103-127) Peptide | 15 nM | [3] |
| Unlabeled BAD (103-127) Peptide (as competitor) | 50 nM - 10 µM (IC50 ~52 nM) | [2][3] |
| Cell-Based Apoptosis Assays | ||
| Initial Screening Concentration | 10 µM | [2] |
| Dose-Response Experiments | 1 µM - 50 µM | Inferred from general peptide apoptosis assay protocols |
| BH3 Profiling | 10 µM |
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Problem 1: No or low induction of apoptosis observed after treating cells with BAD (103-127) peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal effective concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period for apoptosis induction in your specific cell type. |
| Poor Peptide Solubility or Stability | Ensure the peptide is fully dissolved. If solubility is an issue, try a different solvent system as recommended by the manufacturer. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inefficient Cellular Uptake | The native BAD (103-127) peptide may have limited cell permeability. Consider using a modified version of the peptide, such as one conjugated to a cell-penetrating peptide (CPP) or a "stapled" peptide, which can enhance cellular uptake and stability.[7][8] |
| Cell Line Resistance | The cell line you are using may be resistant to apoptosis due to high expression of anti-apoptotic proteins or defects in the apoptotic machinery. Use a positive control for apoptosis induction (e.g., staurosporine) to confirm that the cells are capable of undergoing apoptosis. |
| Incorrect Apoptosis Assay | Ensure your apoptosis detection method is appropriate and performed correctly. Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assay, and TUNEL assay). |
Problem 2: High background cell death in untreated control cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Unhealthy Cells | Ensure cells are in the logarithmic growth phase and are not overgrown or starved of nutrients before starting the experiment. Maintain a healthy cell culture environment. |
| Toxicity of the Vehicle/Solvent | If you are using a solvent like DMSO to dissolve the peptide, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess its effect on cell viability. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause non-specific cell death. |
Problem 3: Inconsistent or non-reproducible results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide Quality and Purity | Use high-purity peptide (>95%) for your experiments. Impurities can interfere with the assay. Be aware of the net peptide content, as the gross weight of lyophilized powder includes counter-ions like TFA.[9] |
| Variability in Experimental Conditions | Maintain consistency in all experimental parameters, including cell seeding density, peptide concentration, incubation time, and assay procedures. |
| Improper Peptide Storage | Store the peptide as recommended by the manufacturer to prevent degradation. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of BAD (103-127) Peptide for Apoptosis Induction
This protocol provides a general framework for a dose-response experiment to identify the optimal concentration of the BAD (103-127) peptide for inducing apoptosis in a specific cell line.
Materials:
-
BAD (103-127) peptide
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, nuclease-free water, PBS, or DMSO for peptide reconstitution
-
96-well or 24-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI staining kit)
-
Flow cytometer or fluorescence microscope
-
Positive control for apoptosis (e.g., staurosporine)
-
Negative control (vehicle/solvent used for peptide reconstitution)
Procedure:
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of the BAD (103-127) peptide by reconstituting it in the appropriate solvent.
-
Prepare a series of dilutions of the peptide in complete cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Include a positive control (e.g., staurosporine at a known effective concentration) and a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptide, the positive control, or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24 hours). This time may also need to be optimized in a separate time-course experiment.
-
-
Apoptosis Assessment:
-
Harvest the cells, including any floating cells in the supernatant.
-
Stain the cells for apoptosis using your chosen method (e.g., Annexin V/PI staining) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells (early and late apoptosis).
-
-
Data Analysis:
-
Plot the percentage of apoptotic cells against the peptide concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration that induces 50% of the maximal apoptotic response) to identify the optimal concentration for future experiments.
-
Visualizations
Caption: BAD (103-127) peptide signaling pathway leading to apoptosis.
Caption: Experimental workflow for optimizing BAD (103-127) peptide concentration.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teknovas.com [teknovas.com]
Technical Support Center: Troubleshooting BAD (103-127) Delivery Issues
Welcome to the technical support center for researchers utilizing the BAD (103-127) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the intracellular delivery of this pro-apoptotic peptide.
FAQs and Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My BAD (103-127) peptide won't dissolve properly. What should I do?
A1: Solubility is a common issue with synthetic peptides, and the BAD (103-127) peptide can be particularly challenging due to its hydrophobic residues. Here are some steps to improve solubility:
-
Initial Solvent Choice: For hydrophobic peptides, it is often recommended to first dissolve them in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions in aqueous buffers.[1]
-
Stepwise Dilution: After initial dissolution in DMSO, gradually add your aqueous buffer (e.g., PBS) to the peptide solution while vortexing. Abrupt dilution can cause the peptide to precipitate.
-
Sonication: If the peptide remains insoluble, gentle sonication can help to break up aggregates and facilitate dissolution.
-
pH Adjustment: The net charge of a peptide affects its solubility. The theoretical isoelectric point (pI) of the human BAD (103-127) peptide is approximately 10.17. Therefore, dissolving it in a buffer with a pH below 10 should result in a net positive charge, which can improve solubility in aqueous solutions.
-
TFA Salt: Most synthetic peptides are supplied as a trifluoroacetate (TFA) salt, which generally enhances solubility in aqueous solutions. Be aware that TFA is a counterion from the HPLC purification process and can affect the net weight of the peptide.
Troubleshooting Peptide Solubility
| Problem | Potential Cause | Recommended Solution |
| Peptide precipitates upon addition of aqueous buffer. | Hydrophobic nature of the peptide; too rapid dilution. | Dissolve in a minimal amount of DMSO first, then perform a stepwise dilution with the aqueous buffer while vortexing. |
| Visible particulates remain after vortexing. | Peptide aggregation. | Use gentle sonication to aid dissolution. Consider filtering the solution through a 0.22 µm filter. |
| Inconsistent results between experiments. | Incomplete initial solubilization leading to inaccurate concentration. | Ensure the peptide is fully dissolved before making stock solutions. Quantify the peptide concentration using a reliable method like amino acid analysis (AAA) for accuracy.[2] |
Q2: I'm observing low cellular uptake of the BAD (103-127) peptide. How can I improve delivery efficiency?
A2: Low cell permeability is a significant hurdle for many peptides. Here are strategies to enhance the intracellular delivery of BAD (103-127):
-
Optimize Peptide Concentration and Incubation Time: The uptake of peptides is often dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.
-
Serum Concentration: Serum proteins can sometimes interfere with peptide uptake. Test the delivery efficiency in both serum-free and serum-containing media to see if serum has an inhibitory effect.
-
"Stapled" Peptides: A highly effective method to improve the cellular uptake and stability of alpha-helical peptides like BAD (103-127) is through hydrocarbon stapling. This involves chemically cross-linking specific amino acid side chains to lock the peptide in its bioactive alpha-helical conformation. Stapled BH3 peptides have shown significantly enhanced cellular penetration compared to their unmodified counterparts.[1][2]
-
Cell-Penetrating Peptides (CPPs): While the BAD (103-127) sequence itself has some cell-penetrating properties, its efficiency can be low. Conjugating it to a well-characterized CPP, such as TAT or penetratin, can significantly boost intracellular delivery.
Improving Cellular Uptake of BAD (103-127)
| Strategy | Principle | Expected Outcome |
| Dose-Response & Time-Course | Empirically determine optimal experimental conditions. | Identification of the concentration and incubation time that yields maximum uptake without significant cytotoxicity. |
| Serum Optimization | Minimize potential interference from serum proteins. | Improved and more consistent peptide delivery. |
| Hydrocarbon Stapling | Stabilizes the alpha-helical structure, increasing protease resistance and cell permeability. | Dramatically increased intracellular concentration of the peptide.[1][2] |
| CPP Conjugation | Utilizes the efficient translocation mechanisms of CPPs. | Enhanced delivery of the BAD (103-127) cargo into the cytoplasm. |
Q3: How can I accurately quantify the intracellular concentration of the BAD (103-127) peptide?
A3: Accurately measuring the amount of peptide that has successfully entered the cells is crucial for interpreting your experimental results. Here are two common methods:
-
Fluorescence-Based Methods:
-
Fluorescent Labeling: The BAD (103-127) peptide can be synthesized with a fluorescent tag (e.g., FITC, FAM). The intracellular peptide can then be visualized and quantified using fluorescence microscopy or flow cytometry.[2]
-
Confocal Microscopy: This technique provides spatial resolution, allowing you to confirm that the peptide is localized within the cell and not just bound to the outer membrane.
-
-
Mass Spectrometry (MS):
-
Label-Free Quantification: MS-based methods can directly detect and quantify the unlabeled peptide from cell lysates, providing a highly specific and accurate measurement. This approach can distinguish the intact peptide from its degradation products.
-
Experimental Protocols
Protocol 1: Assessing Cellular Uptake of Fluorescently Labeled BAD (103-127) by Fluorescence Microscopy
Objective: To visualize and semi-quantitatively assess the intracellular delivery of a fluorescently labeled BAD (103-127) peptide.
Materials:
-
Fluorescently labeled BAD (103-127) peptide (e.g., FITC-BAD(103-127))
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Confocal microscope
Methodology:
-
Cell Seeding: Seed your cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled BAD (103-127) peptide in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the fluorescently labeled peptide.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any peptide that is not internalized and is loosely attached to the cell surface.
-
Counterstaining: Incubate the cells with a nuclear stain like Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Imaging: Immediately image the live cells using a confocal microscope. Alternatively, you can fix the cells with 4% PFA before imaging.
-
Analysis: Acquire images in both the fluorescent channel for the peptide and the channel for the nuclear stain. Analyze the images to assess the subcellular localization and relative intensity of the fluorescent peptide signal within the cells.
Protocol 2: Functional Assessment of BAD (103-127) Delivery using a Bcl-xL Binding Assay
Objective: To indirectly assess the intracellular delivery and bioactivity of the BAD (103-127) peptide by measuring its ability to disrupt the interaction between Bcl-xL and a fluorescently labeled BAD peptide in a competitive binding assay.
Materials:
-
Recombinant human Bcl-xL protein
-
Fluorescently labeled BAD peptide (e.g., a FAM-labeled BAD BH3 domain peptide)
-
Unlabeled BAD (103-127) peptide (your experimental peptide)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Methodology:
-
Prepare Reagents: Dilute the Bcl-xL protein, fluorescently labeled BAD peptide, and your unlabeled BAD (103-127) peptide to the desired concentrations in the assay buffer.
-
Set up the Assay:
-
To each well of the 384-well plate, add a fixed concentration of Bcl-xL and the fluorescently labeled BAD peptide.
-
Add a serial dilution of your unlabeled BAD (103-127) peptide to the wells. Include wells with no unlabeled peptide as a control for maximum polarization and wells with no Bcl-xL as a control for minimum polarization.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the fluorescent peptide to the larger Bcl-xL protein results in a high fluorescence polarization value. The unlabeled BAD (103-127) peptide will compete for binding to Bcl-xL, displacing the fluorescent peptide and causing a decrease in the polarization signal. Plot the fluorescence polarization values against the concentration of the unlabeled peptide to generate a competition curve and determine the IC50 value. A lower IC50 value indicates a higher affinity of your peptide for Bcl-xL.
Visualizations
Caption: The BAD protein signaling pathway in apoptosis.
Caption: A logical workflow for troubleshooting BAD (103-127) delivery issues.
References
Technical Support Center: Improving the Solubility of BAD (103-127) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the BAD (103-127) peptide.
Understanding the BAD (103-127) Peptide
The BAD (103-127) peptide is a 25-amino acid fragment derived from the BH3 domain of the pro-apoptotic protein BAD.[1] Its sequence is H-Asn-Leu-Trp-Ala-Ala-Gln-Arg-Tyr-Gly-Arg-Glu-Leu-Arg-Arg-Met-Ser-Asp-Glu-Phe-Val-Asp-Ser-Phe-Lys-Lys-OH. This peptide is a valuable tool for studying the intrinsic apoptotic pathway, as it can antagonize the function of anti-apoptotic proteins like Bcl-xL.[1] However, its physicochemical properties can present solubility challenges.
Key Properties of BAD (103-127) Peptide:
| Property | Value | Significance for Solubility |
| Sequence | NLWAAQRYGRELRRMSDEFVDSFKK | Contains a mix of hydrophobic and charged residues, influencing its solubility in different solvents. |
| Theoretical pI | 10.17 | The peptide is basic and will have a net positive charge at pH values below its pI. This suggests better solubility in acidic solutions. |
| GRAVY | -1.12 | The negative Grand Average of Hydropathicity (GRAVY) score suggests the peptide is overall hydrophilic. However, localized hydrophobic regions can still lead to aggregation. |
Frequently Asked Questions (FAQs)
Q1: My lyophilized BAD (103-127) peptide won't dissolve in water. What should I do?
A1: Direct dissolution in neutral water can be challenging due to the peptide's basic nature (theoretical pI of 10.17). At neutral pH, the peptide will carry a net positive charge, but hydrophobic interactions can still lead to aggregation.[2][3] It is recommended to first try dissolving the peptide in a small amount of an acidic solution, such as 10% acetic acid, and then diluting it with your desired aqueous buffer.[4]
Q2: I'm observing a cloudy solution or precipitate after dissolving the peptide. What does this mean and how can I fix it?
A2: A cloudy or precipitated solution indicates that the peptide is not fully solubilized and may be aggregated.[5] To address this, you can try the following:
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[5]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility, but be cautious as excessive heat can degrade the peptide.[5]
-
Change in pH: Ensure the pH of your final solution is well below the peptide's pI of 10.17 to maintain a net positive charge and promote solubility.
-
Use of Organic Solvents: For highly resistant aggregation, dissolving the peptide in a minimal amount of an organic solvent like DMSO before slowly adding it to your aqueous buffer is a common strategy.[6][7]
Q3: Can I use DMSO to dissolve the BAD (103-127) peptide? Are there any precautions?
A3: Yes, DMSO is a common solvent for hydrophobic peptides.[7] However, the BAD (103-127) sequence contains a methionine (Met) residue. DMSO can oxidize methionine, which may affect the peptide's biological activity.[8] If you must use DMSO, prepare fresh solutions and minimize storage time. An alternative organic solvent for peptides containing methionine or cysteine is dimethylformamide (DMF).[6] For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cytotoxicity.[7]
Q4: How should I store the BAD (103-127) peptide solution to maintain its stability and solubility?
A4: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[6] Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide is insoluble in aqueous buffer. | The pH of the buffer is too close to the peptide's pI (10.17). Hydrophobic regions are causing aggregation. | Lower the pH of the buffer with a small amount of acetic acid or HCl. Try dissolving in a minimal amount of DMSO or DMF first, then slowly add to the stirred aqueous buffer. |
| Solution becomes cloudy upon addition to media or buffer. | The peptide has reached its solubility limit in the final solution. The final concentration of the organic solvent is too high, causing the peptide to precipitate. | Reduce the final concentration of the peptide. Ensure the dropwise addition of the peptide stock solution to the vigorously stirred buffer to avoid localized high concentrations. |
| Loss of peptide activity in the assay. | The peptide has degraded or oxidized. The peptide has aggregated, reducing the concentration of active monomer. | Prepare fresh solutions. If using DMSO, consider switching to DMF due to the presence of methionine. Centrifuge the solution before use and use the supernatant. |
| Inconsistent results between experiments. | Incomplete solubilization leading to inaccurate concentration. Degradation of the peptide in solution over time. | Ensure the peptide is fully dissolved by visual inspection (clear solution). Use freshly prepared solutions or properly stored single-use aliquots. |
Experimental Protocols
Protocol 1: Solubilization of BAD (103-127) Peptide
This protocol provides a step-by-step guide for solubilizing the lyophilized BAD (103-127) peptide.
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution (Aqueous Approach): a. Add a small volume of sterile, dilute (e.g., 10%) acetic acid to the vial to create a concentrated stock solution (e.g., 1-10 mM). b. Gently vortex or sonicate for a few minutes to aid dissolution. c. Visually inspect the solution to ensure it is clear and free of particulates.
-
Initial Dissolution (Organic Solvent Approach): a. If the aqueous approach fails, add a minimal volume of DMF (preferred due to the methionine residue) to the vial to create a concentrated stock solution. b. Gently vortex to dissolve the peptide.
-
Dilution into Final Buffer: a. While vigorously stirring your desired aqueous buffer (e.g., PBS, HEPES), slowly add the concentrated peptide stock solution dropwise. b. Monitor the solution for any signs of precipitation. If cloudiness appears, you have exceeded the solubility limit.
-
Final Steps: a. Once the desired concentration is reached and the solution remains clear, it is ready for use. b. For immediate use, keep the solution on ice. For storage, aliquot into single-use tubes and freeze at -20°C or -80°C.
Protocol 2: Example Application - BH3 Profiling Assay
BH3 profiling is a functional assay used to determine a cell's proximity to apoptosis (apoptotic priming) by measuring mitochondrial outer membrane permeabilization (MOMP) in response to BH3 peptides like BAD (103-127).[9]
-
Cell Preparation: Harvest and wash cells, then resuspend them in a mitochondrial assay buffer (e.g., MEB: 150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM succinate).
-
Permeabilization: Add digitonin to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Peptide Treatment: Add varying concentrations of the solubilized BAD (103-127) peptide to the permeabilized cells in a multi-well plate. Include appropriate controls (e.g., a potent activator like BIM peptide, and a vehicle control).
-
MOMP Detection: Measure MOMP using methods such as:
-
Cytochrome c release: After incubation with the peptide, fix and stain the cells for cytochrome c and analyze by flow cytometry. A decrease in the mitochondrial cytochrome c signal indicates MOMP.[5]
-
Mitochondrial membrane potential dyes (e.g., JC-1): Monitor the change in fluorescence in a plate reader. A loss of mitochondrial membrane potential is indicative of MOMP.[9]
-
-
Data Analysis: Plot the percentage of MOMP against the peptide concentration to determine the sensitivity of the cells to the BAD (103-127) peptide.
Visualizations
Caption: The role of BAD (103-127) peptide in the Bcl-2 family signaling pathway of apoptosis.
Caption: A general workflow for the solubilization of the BAD (103-127) peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. labs.dana-farber.org [labs.dana-farber.org]
- 4. thno.org [thno.org]
- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. lifetein.com [lifetein.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. content.sph.harvard.edu [content.sph.harvard.edu]
Technical Support Center: BAD (103-127) Peptide
Welcome to the technical support center for the BAD (103-127) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this peptide, with a focus on understanding and mitigating potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the binding specificity of the BAD (103-127) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of the BAD (103-127) peptide?
The BAD (103-127) peptide is a 25-amino acid sequence derived from the BH3 domain of the pro-apoptotic protein BAD. Its primary on-target activity is to mimic the function of the full-length BAD protein by binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby antagonizing their function.[1] This peptide has a reported high affinity for Bcl-xL.[2]
Q2: What are the known binding partners of the BAD (103-127) peptide within the Bcl-2 family?
The BAD BH3 peptide exhibits preferential binding to a subset of the anti-apoptotic Bcl-2 family proteins. It interacts strongly with Bcl-2, Bcl-xL, and Bcl-w.[3][4][5][6] Its binding to Mcl-1 and Bfl-1/A1 is significantly weaker.[3] This selectivity is a key consideration when designing experiments and interpreting results.
Q3: What are the potential off-target effects of the BAD (103-127) peptide?
Off-target effects of BH3 mimetics can be broadly categorized into two types:
-
"Off-target" effects within the Bcl-2 family: Due to the structural similarity of the BH3-binding groove across anti-apoptotic proteins, the BAD (103-127) peptide can bind to multiple members (Bcl-2, Bcl-xL, Bcl-w). While this is its intended mechanism, in an experiment focused on a single Bcl-2 family member, binding to others could be considered an off-target effect.
-
Non-specific cellular effects: At high concentrations, like other BH3 mimetics, the BAD (103-127) peptide may induce cellular toxicity independent of the canonical Bax/Bak-dependent apoptotic pathway. It is crucial to determine the optimal working concentration and to use appropriate controls to verify the mechanism of action.
Q4: How can I control for off-target effects in my experiments?
Several control experiments are essential:
-
Use of mutant peptides: A scrambled or mutant version of the BAD (103-127) peptide that is unable to bind to Bcl-2 family proteins can be used as a negative control to ensure that the observed effects are sequence-specific.
-
Bax/Bak-deficient cell lines: To confirm that the peptide induces apoptosis through the intrinsic pathway, experiments should be performed in parallel with cell lines deficient in the pro-apoptotic effector proteins Bax and Bak.[7]
-
BH3 profiling: This technique can be used to assess the specific dependencies of your cell line on different anti-apoptotic Bcl-2 family members, helping to interpret the effects of the BAD peptide.[7][8][9]
Quantitative Data: Binding Affinity of BH3 Peptides
The following table summarizes the reported binding affinities (EC50 in nM) of various BH3 peptides, including BAD, to different anti-apoptotic Bcl-2 proteins. This data is crucial for understanding the selectivity profile of the BAD (103-127) peptide.
| Peptide | Bcl-xL | Bcl-2 | Mcl-1 | Bcl-w | Bfl-1/A1 |
| BAD | 200 | 200 | >1000 | 230 | >1000 |
| BIM | 5 | 5 | 11 | 14 | 14 |
| BID | 4 | 11 | 180 | 11 | 22 |
| NOXA A | >1000 | >1000 | 90 | >1000 | 110 |
| PUMA | 4 | 4 | 9 | 10 | 12 |
Data adapted from a study on BH3 peptide binding affinities. Values are EC50 in nM. Grayed values are greater than 1 μM.[8]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows related to the use of the BAD (103-127) peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.dana-farber.org [labs.dana-farber.org]
- 9. BH3-profiling identifies heterogeneous dependency on Bcl-2 family members in Multiple Myeloma and predicts sensitivity to BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Working with Synthetic BAD (103-127)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic BAD (103-127) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized synthetic BAD (103-127) peptide?
For maximum stability, lyophilized BAD (103-127) peptide should be stored at -20°C or colder, protected from bright light.[1][2] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption, as many peptides are hygroscopic.[2]
Q2: My BAD (103-127) peptide won't dissolve in aqueous buffers. What should I do?
The theoretical isoelectric point (pI) of human BAD (103-127) is 10.17, indicating it is a basic peptide.[3] For basic peptides, it is recommended to first try dissolving them in sterile, distilled water.[4] If solubility is limited, a small amount of 10-30% acetic acid can be added.[4] For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common strategy.[4] However, it's important to verify that the peptide is fully dissolved and not just suspended by centrifuging the solution and checking for a pellet.[5]
Q3: I am observing a decrease in the activity of my BAD (103-127) peptide over time in solution. What could be the cause?
Peptides in solution have limited stability compared to their lyophilized form. The BAD (103-127) sequence contains methionine (Met) and tryptophan (Trp) residues, which are susceptible to oxidation. This oxidation can lead to a loss of activity. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store aliquots at -20°C or colder and avoid repeated freeze-thaw cycles.[1] Storing peptide solutions in oxygen-free water can also help mitigate oxidation.[2]
Q4: Can the trifluoroacetic acid (TFA) salt in my synthetic peptide preparation interfere with my experiments?
TFA is a common counterion from the HPLC purification process and is present in most commercially available synthetic peptides.[3] While TFA salts generally enhance peptide solubility, they can affect the net weight of the peptide.[3] For most standard in vitro assays, the residual TFA levels do not interfere. However, for highly sensitive cellular or biochemical studies, its presence should be noted as it can alter the pH of the solution.[3] If TFA interference is a concern, TFA-removed peptide preparations are available from some suppliers.
Q5: How can I confirm that my synthetic BAD (103-127) peptide is adopting the correct helical structure for binding to Bcl-xL?
The interaction of the BAD BH3 domain with Bcl-xL is dependent on its α-helical conformation. Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure of peptides in solution. Studies have shown that while the unmodified BAD (103-127) peptide may only be partially helical in solution, its helicity can be enhanced, for example, by using hydrocarbon stapling techniques.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide Precipitation in Assay Buffer | Poor solubility of the peptide in the final buffer conditions (e.g., neutral pH, high salt). | Perform a solubility test with a small amount of the peptide. Try dissolving the peptide in a minimal amount of an appropriate solvent (e.g., water with a small amount of acetic acid for the basic BAD peptide) before diluting it into the final assay buffer.[4] |
| Inconsistent Results Between Experiments | Peptide degradation due to improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot the peptide stock solution into single-use vials and store at -20°C or colder.[1] Prepare fresh dilutions for each experiment. |
| Low Binding Affinity in Fluorescence Polarization Assay | The peptide may not be correctly folded, or it may have oxidized. | Confirm the secondary structure using Circular Dichroism. Use freshly prepared peptide solutions and consider storing stock solutions under an inert gas to minimize oxidation.[2] |
| No Interaction Detected in Co-Immunoprecipitation | The concentration of the peptide may be too low, or the interaction is too weak to be detected by this method. | Increase the concentration of the BAD (103-127) peptide. Ensure that the lysis buffer used is compatible with maintaining the protein-peptide interaction. |
| High Background in Cell-Based Apoptosis Assay | The peptide solution may be contaminated with bacteria. | Use sterile buffers for dissolving the peptide.[2] Filter-sterilize the final peptide solution before adding it to cell cultures. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Amino Acid Sequence | H-NLWAAQRYGRELRRMSDEFVDSFKK-OH | [3] |
| Molecular Weight (average) | 3103.46 g/mol | [3] |
| Theoretical Isoelectric Point (pI) | 10.17 | [3] |
| Grand Average of Hydropathy (GRAVY) | -1.12 | [3] |
| Binding Affinity (Kd) to Bcl-xL (Fluorescein-labeled BAD peptide) | 21.48 nM | [6][7][8] |
| IC50 for competition with fluorescent Bak BH3 peptide for Bcl-xL binding | 0.048 µM | [6][7] |
Detailed Experimental Protocols
Protocol 1: Solubility Testing of Synthetic BAD (103-127)
-
Preparation: Weigh out a small amount (e.g., 1 mg) of the lyophilized BAD (103-127) peptide.
-
Initial Solvent: Add a small volume of sterile, distilled water (e.g., 100 µL) to the peptide. Vortex briefly.
-
Acidification (if necessary): If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Organic Solvent (for highly hydrophobic peptides): If the peptide remains insoluble, use a fresh aliquot and dissolve it in a minimal volume of DMSO (e.g., 10-20 µL). Then, slowly add the desired aqueous buffer to the DMSO-peptide solution with gentle mixing.
-
Verification: Centrifuge the final solution at high speed (e.g., 14,000 rpm) for 5-10 minutes.[9] A clear supernatant with no visible pellet indicates complete dissolution.
Protocol 2: Fluorescence Polarization (FP) Assay for BAD (103-127) and Bcl-xL Interaction
-
Reagents:
-
Fluorescein-labeled BAD BH3 peptide (e.g., NLWAAQRYGRELRRMSDK(fluorescein)FVD).
-
Recombinant human Bcl-xL protein.
-
Unlabeled synthetic BAD (103-127) peptide for competition assay.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.05% Triton X-100.
-
-
Binding Assay:
-
In a 96-well black plate, add a fixed concentration of the fluorescent BAD peptide (e.g., 15 nM).
-
Add increasing concentrations of Bcl-xL protein.
-
Bring the final volume to 200 µL with the assay buffer.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Competition Assay:
-
To the wells containing the fluorescent BAD peptide and a fixed concentration of Bcl-xL (a concentration that gives a stable high polarization signal), add increasing concentrations of the unlabeled BAD (103-127) peptide.
-
Incubate and measure fluorescence polarization as described above. The IC50 value can be determined from the resulting competition curve.[6]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of BAD (103-127) with Bcl-xL
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous or overexpressed Bcl-xL.
-
Treat the cells with the synthetic BAD (103-127) peptide at the desired concentration and for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Bcl-xL antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with the lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against Bcl-xL and an antibody that recognizes the BAD peptide (if available) or a tag on the peptide.
-
Protocol 4: Cell-Based Apoptosis Assay using Annexin V Staining
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Treat the cells with varying concentrations of the synthetic BAD (103-127) peptide. Include a positive control (e.g., staurosporine) and a negative control (vehicle).
-
-
Cell Harvesting:
-
After the desired incubation time, collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.[10]
-
-
Flow Cytometry Analysis:
Visualizations
Caption: The BAD (103-127) signaling pathway in apoptosis.
Caption: Experimental workflow for studying BAD (103-127) and Bcl-xL interaction.
Caption: Troubleshooting logic for BAD (103-127) solubility issues.
References
- 1. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAD (103-127), human peptide [novoprolabs.com]
- 4. genscript.com [genscript.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput fluorescence polarization assay for Bcl-x(L). | Sigma-Aldrich [merckmillipore.com]
- 9. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: BAD (103-127) Experimental Protocols
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing the BAD (103-127) peptide in their experiments.
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of the BAD (103-127) peptide.
| Question ID | Question | Answer |
| SOL-01 | My lyophilized BAD (103-127) peptide won't dissolve. What should I do? | Solubility issues can arise from the peptide's sequence characteristics. To aid dissolution, try gentle vortexing or sonication. It is recommended to first dissolve the peptide in a small amount of a solvent like DMSO or DMF, and then slowly add the aqueous buffer of choice while vortexing. The presence of Trifluoroacetic acid (TFA) salts from the purification process generally enhances solubility in aqueous solutions[1]. |
| STO-01 | How should I properly store the BAD (103-127) peptide? | Lyophilized peptides should be stored in a freezer at or below -20°C, with -80°C being optimal for long-term storage (up to 2 years)[1][2][3][4]. Once reconstituted in a solution, it is crucial to aliquot the peptide into single-use volumes to prevent degradation from repeated freeze-thaw cycles[2][5]. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month[2]. |
| PUR-01 | I'm seeing unexpected or variable results in my cell-based assays. Could the peptide be the issue? | Several factors related to the peptide can cause variability. 1. TFA Contamination: Residual trifluoroacetic acid (TFA) from purification can interfere with cellular assays, sometimes inhibiting cell proliferation[5]. 2. Biological Contamination: Endotoxins (lipopolysaccharides) can be introduced during synthesis and cause unwanted immune responses or affect cell viability[5]. 3. Peptide Purity: Impurities from synthesis, such as deletion sequences, can impact the peptide's biological activity[5][6]. Consider using high-purity peptide (>95%) and, for sensitive assays, inquire about TFA removal or endotoxin testing services. |
| CON-01 | How do I ensure I am using the correct peptide concentration? | When calculating molar concentration, it is important to distinguish between total peptide weight and net peptide content. The lyophilized powder weight includes the peptide itself as well as counterions (like TFA) and bound water[1][5]. For precise concentration determination, refer to the manufacturer's certificate of analysis for the net peptide content percentage. |
| OX-01 | My peptide seems to have lost activity over time. What could be the cause? | The BAD (103-127) sequence contains tryptophan (Trp) and methionine (Met) residues, which are susceptible to oxidation[5]. Oxidation can lead to a loss of biological activity. To minimize this, always store the peptide protected from light and air, and use freshly prepared solutions for your experiments. Avoid repeated freeze-thaw cycles which can also lead to degradation[5]. |
Quantitative Data Summary
The following table summarizes key quantitative properties of the human BAD (103-127) peptide.
| Property | Value | Source |
| Sequence | Asn-Leu-Trp-Ala-Ala-Gln-Arg-Tyr-Gly-Arg-Glu-Leu-Arg-Arg-Met-Ser-Asp-Glu-Phe-Val-Asp-Ser-Phe-Lys-Lys | [1][7] |
| Molecular Formula | C₁₃₇H₂₁₂N₄₂O₃₉S | [1][7] |
| Average Molecular Weight | 3103.46 g/mol | [1] |
| Theoretical pI | 10.17 | [1] |
| IC₅₀ vs. Bcl-xL (Fluorescence Polarization) | 53 nM | [8] |
Experimental Protocols & Methodologies
Protocol: Peptide Handling and Reconstitution
This protocol outlines the standard procedure for reconstituting lyophilized BAD (103-127) peptide to create a stock solution.
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.
-
Solvent Selection: Based on the peptide's properties and experimental requirements, select an appropriate solvent. For peptides with basic residues, an acidic buffer may be suitable. For hydrophobic peptides, a small amount of an organic solvent like DMSO is often required first.
-
Reconstitution: Add the desired volume of solvent to the vial to achieve a stock concentration (e.g., 1-10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is fully dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid degradation from multiple freeze-thaw cycles, divide the stock solution into single-use aliquots[2][5]. Store these aliquots at -20°C or -80°C.
Protocol: Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of BAD (103-127) to anti-apoptotic proteins like Bcl-xL.
-
Reagents:
-
Fluorescently labeled BAD peptide (e.g., FAM-labeled BAD (103-127))
-
Unlabeled BAD (103-127) peptide (competitor)
-
Purified Bcl-xL protein
-
Assay Buffer (e.g., PBS, 0.01% Tween-20)
-
-
Procedure:
-
Prepare a dilution series of the unlabeled BAD (103-127) peptide in assay buffer.
-
In a microplate, add a fixed concentration of Bcl-xL protein and fluorescently labeled BAD peptide to each well.
-
Add the varying concentrations of unlabeled BAD (103-127) to the wells. Include controls with no competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis: The FP signal will decrease as the unlabeled peptide competes with the labeled peptide for binding to Bcl-xL. Plot the FP signal against the log of the competitor concentration and fit the data to a suitable binding model to determine the IC₅₀ value.
Protocol: In Vitro Kinase Assay for BAD Phosphorylation
This protocol is for assessing the phosphorylation of BAD by a specific kinase (e.g., PKA, Akt).
-
Reagents:
-
Recombinant BAD protein (e.g., GST-BAD)
-
Active kinase of interest
-
Kinase Buffer
-
ATP solution
-
Phospho-specific BAD antibody (e.g., anti-phospho-Ser112)
-
-
Procedure:
-
Detection:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a phospho-specific BAD antibody to detect the phosphorylated protein[9][10].
-
Use an antibody for total BAD as a loading control[10].
-
Visualize the results using an appropriate detection method (e.g., chemiluminescence).
-
Visualizations
BAD Signaling Pathway
References
- 1. BAD (103-127), human peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. genscript.com [genscript.com]
- 6. quora.com [quora.com]
- 7. qyaobio.com [qyaobio.com]
- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 9. Identification of Novel in Vivo Phosphorylation Sites of the Human Proapoptotic Protein BAD: PORE-FORMING ACTIVITY OF BAD IS REGULATED BY PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
addressing batch-to-batch variation of BAD (103-127)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variation of the BAD (103-127) peptide. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reliability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BAD (103-127) and what is its primary function?
A1: BAD (103-127) is a 25-amino acid synthetic peptide derived from the BH3 domain of the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death). Its primary function is to act as an antagonist to anti-apoptotic proteins, particularly Bcl-xL, thereby promoting apoptosis (programmed cell death). It is a valuable tool for studying the intrinsic apoptotic pathway and for screening potential cancer therapeutics.
Q2: What are the common causes of batch-to-batch variation in synthetic peptides like BAD (103-127)?
A2: Batch-to-batch variation in synthetic peptides can arise from several factors during synthesis and purification. Common causes include the presence of impurities such as truncated or deletion sequences, residual reagents from synthesis like trifluoroacetic acid (TFA), variations in peptide purity and concentration, improper storage leading to degradation, and issues with solubility.[1][2]
Q3: How is the purity of BAD (103-127) typically determined?
A3: The purity of synthetic peptides like BAD (103-127) is most commonly determined by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5] This technique separates the full-length target peptide from impurities. The identity of the peptide is confirmed by mass spectrometry (MS), which verifies its molecular weight.[4][5]
Q4: What is the recommended way to store BAD (103-127)?
A4: Lyophilized BAD (103-127) peptide should be stored at -20°C.[6] Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[7]
Q5: How does Trifluoroacetic acid (TFA) affect experiments with BAD (103-127)?
A5: TFA is often used during the purification of synthetic peptides and can remain as a counterion in the final product.[6] While low concentrations of TFA are generally not problematic for many in vitro assays, higher concentrations can affect cell viability and experimental outcomes.[2] For sensitive cellular assays, it is advisable to use TFA-free or TFA-removed batches of the peptide.[6]
Troubleshooting Guides
Issue 1: Inconsistent Results in Bcl-xL Binding Assays
You may observe variability in the binding affinity (Kd or IC50 values) of different batches of BAD (103-127) to Bcl-xL in assays like fluorescence polarization.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | The net peptide content of a lyophilized powder can vary between batches due to the presence of water and counterions. Do not rely solely on the weight of the powder. Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm (if the sequence contains Trp or Tyr). |
| Peptide Impurities | Impurities such as truncated or deletion sequences may not bind to Bcl-xL, leading to an underestimation of the active peptide concentration. Always use a high-purity (>95%) peptide for binding assays.[8] Review the certificate of analysis (CofA) for each batch and compare the HPLC profiles. |
| Peptide Degradation | Improper storage or repeated freeze-thaw cycles can lead to peptide degradation. Ensure the peptide is stored correctly and use freshly prepared solutions for your experiments. |
| Assay Conditions | Minor variations in buffer composition, pH, or temperature can affect binding affinities. Standardize your assay protocol and ensure consistency across all experiments. |
Issue 2: Variable Induction of Apoptosis in Cell-Based Assays
Different batches of BAD (103-127) may show varying potency in inducing apoptosis in cell lines like Jurkat cells.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| TFA Cytotoxicity | Residual TFA in the peptide preparation can be toxic to cells, leading to non-specific cell death and confounding the results.[2] Use TFA-removed peptide or perform a buffer exchange to remove TFA before treating the cells. |
| Endotoxin Contamination | Endotoxins from bacterial contamination during peptide synthesis can elicit an immune response in cells, interfering with the apoptotic assay. Ensure you are using an endotoxin-free grade of the peptide for cellular experiments. |
| Peptide Solubility and Aggregation | Poorly dissolved or aggregated peptide will result in a lower effective concentration. Ensure the peptide is fully dissolved in a compatible solvent (e.g., DMSO or sterile buffer) before adding it to the cell culture medium. Visually inspect the solution for any precipitates. |
| Cell Line Variability | The response of cell lines can vary with passage number and culture conditions. Use cells within a consistent passage number range and maintain standardized cell culture practices. |
Data Presentation: Representative Batch-to-Batch Variation
The following table provides an example of the kind of quantitative data you might expect to see on a certificate of analysis for different batches of BAD (103-127).
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Purity (by HPLC) | 97.2% | 95.8% | 98.1% | >95% |
| Molecular Weight (by MS) | 3103.5 g/mol | 3103.7 g/mol | 3103.4 g/mol | 3103.5 ± 1.0 g/mol |
| Major Impurity 1 (Type) | Deletion (-Arg) | Truncation (-Lys) | Deletion (-Ala) | Not specified |
| Major Impurity 1 (%) | 1.5% | 2.1% | 0.9% | <2% |
| TFA Content | 12% | 15% | 10% | <15% |
| Net Peptide Content | 85% | 82% | 88% | >80% |
Note: This is a representative table. Actual values may vary between suppliers.
Experimental Protocols
Protocol 1: Fluorescence Polarization Assay for BAD (103-127) and Bcl-xL Binding
This protocol describes a competitive binding assay to determine the IC50 value of unlabeled BAD (103-127) against a fluorescently labeled BAD peptide.
Materials:
-
Recombinant human Bcl-xL protein
-
Fluorescently labeled BAD (103-127) peptide (e.g., FAM-labeled)
-
Unlabeled BAD (103-127) peptide (multiple batches for comparison)
-
Assay buffer: 20 mM Phosphate buffer, 50 mM NaCl, 1 mM EDTA, pH 7.4
-
Black, non-binding 96-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the fluorescently labeled BAD peptide at 1 µM in the assay buffer.
-
Prepare a stock solution of Bcl-xL at 1 µM in the assay buffer.
-
Prepare serial dilutions of the unlabeled BAD (103-127) peptide from different batches in the assay buffer.
-
In each well of the 96-well plate, add:
-
20 µL of assay buffer
-
10 µL of the fluorescently labeled BAD peptide (final concentration ~50 nM)
-
10 µL of the Bcl-xL protein (final concentration ~100 nM)
-
10 µL of the unlabeled BAD (103-127) peptide dilution
-
-
Include control wells:
-
Blank: 50 µL of assay buffer
-
Free peptide: 40 µL of assay buffer + 10 µL of fluorescent peptide
-
Bound peptide: 30 µL of assay buffer + 10 µL of fluorescent peptide + 10 µL of Bcl-xL
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the unlabeled peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Induction of Apoptosis in Jurkat Cells
This protocol describes how to treat Jurkat cells with BAD (103-127) and assess apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
BAD (103-127) peptide
-
Annexin V-FITC/PI apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture Jurkat cells in RPMI-1640 with 10% FBS to a density of approximately 1 x 10^6 cells/mL.
-
Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Prepare different concentrations of BAD (103-127) from various batches in serum-free RPMI-1640.
-
Treat the cells with the desired concentrations of the peptide. Include an untreated control.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Signaling pathway showing BAD-mediated apoptosis and the antagonistic action of BAD (103-127).
Caption: Workflow for assessing batch-to-batch variation of BAD (103-127).
References
- 1. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 2. genscript.com [genscript.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. BAD (103-127), human peptide [novoprolabs.com]
- 7. Induction of apoptosis in cells | Abcam [abcam.com]
- 8. genscript.com [genscript.com]
Validation & Comparative
Unveiling the Functional Dichotomy: A Comparative Analysis of Full-Length BAD Protein and the BAD (103-127) Peptide
A comprehensive guide for researchers, scientists, and drug development professionals exploring the functional nuances of the pro-apoptotic BAD protein and its derivative peptide, BAD (103-127). This guide provides a detailed comparison of their mechanisms, supported by experimental data, and outlines key experimental protocols.
The BCL2 associated agonist of cell death (BAD) protein is a critical regulator of the intrinsic apoptotic pathway. Its function is tightly controlled, primarily through phosphorylation, which dictates its subcellular localization and binding partners. While the full-length protein acts as a sentinel for cell death, specific domains, such as the BAD (103-127) peptide, have been isolated to probe and modulate the apoptotic machinery. This guide delves into the functional distinctions between the full-length BAD protein and the BAD (103-127) peptide, providing a clear comparison for researchers in the field.
Full-Length BAD Protein: A Tightly Regulated Pro-Apoptotic Switch
Full-length BAD is a pro-apoptotic member of the Bcl-2 family that plays a pivotal role in initiating apoptosis.[1] In its non-phosphorylated state, BAD resides at the outer mitochondrial membrane where it binds to and inhibits anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This sequestration of anti-apoptotic proteins liberates the pro-apoptotic effector proteins BAX and BAK, allowing them to oligomerize and permeabilize the mitochondrial outer membrane. This event leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the caspase cascade and apoptotic cell death.[2][3]
The activity of full-length BAD is exquisitely regulated by phosphorylation at multiple serine residues, including Ser75, Ser99, and Ser118 in human BAD.[4][5] Various survival signals activate kinases such as Akt, RAF, PKA, and Pim kinases, which then phosphorylate BAD.[4][6] Upon phosphorylation, BAD is bound by 14-3-3 proteins and sequestered in the cytoplasm, preventing its interaction with Bcl-2/Bcl-xL at the mitochondria and thereby promoting cell survival.[4][7] Conversely, dephosphorylation of BAD allows its translocation to the mitochondria to initiate apoptosis. Interestingly, some studies suggest that full-length BAD may also have a pro-survival function under certain conditions, which can be reversed by caspase cleavage.[8]
The BAD (103-127) Peptide: A Focused Mimic of the BH3 Domain
The BAD (103-127) peptide corresponds to the BH3 (Bcl-2 Homology 3) domain of the full-length BAD protein. The BH3 domain is the minimal region required for the interaction of BH3-only proteins with other Bcl-2 family members. As such, the BAD (103-127) peptide acts as a specific and potent mimic of the functional core of the BAD protein.
Unlike the full-length protein, the BAD (103-127) peptide is not subject to the complex regulation by phosphorylation and 14-3-3 protein sequestration. Its primary function is to directly bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, with high affinity. By occupying this groove, the peptide displaces pro-apoptotic proteins like BAX and BAK, leading to their activation and the subsequent induction of apoptosis. This makes the BAD (103-127) peptide a valuable tool for directly studying the core apoptotic machinery and for developing potential therapeutics that aim to reactivate apoptosis in cancer cells.
Comparative Analysis: Full-Length BAD vs. BAD (103-127)
| Feature | Full-Length BAD Protein | BAD (103-127) Peptide |
| Primary Function | Pro-apoptotic, regulated by phosphorylation | Pro-apoptotic, direct binding to anti-apoptotic proteins |
| Mechanism of Action | Sequesters Bcl-2/Bcl-xL, leading to BAX/BAK activation | Directly binds to and inhibits Bcl-2/Bcl-xL |
| Regulation | Tightly regulated by phosphorylation and 14-3-3 protein binding | Not regulated by phosphorylation |
| Subcellular Localization | Cytosol (phosphorylated) or Mitochondria (dephosphorylated) | Primarily targets mitochondria and Bcl-2 family proteins |
| Experimental Utility | Studying the regulation of apoptosis by signaling pathways | Direct interrogation of Bcl-2 family interactions and apoptosis induction |
Signaling Pathways and Experimental Workflows
The function of full-length BAD is intricately linked to various signaling pathways that control cell survival and death. The following diagrams illustrate these relationships and a typical experimental workflow for studying BAD-mediated apoptosis.
References
- 1. Bcl-2-associated death promoter - Wikipedia [en.wikipedia.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of Novel in Vivo Phosphorylation Sites of the Human Proapoptotic Protein BAD: PORE-FORMING ACTIVITY OF BAD IS REGULATED BY PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. BAD Is a Pro-survival Factor Prior to Activation of Its Pro-apoptotic Function - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Target: BAD and the 103-127 Region
A Comprehensive Guide to the Cross-Reactivity of BAD (103-127) Antibodies for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available antibodies targeting the Bcl-2-associated death promoter (BAD) protein, with a focus on epitopes within the 103-127 amino acid region. This region is critical for BAD's pro-apoptotic function and is subject to phosphorylation, which regulates its activity. The objective of this guide is to offer supporting experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.
BAD is a pro-apoptotic member of the Bcl-2 family of proteins that plays a crucial role in regulating apoptosis. Its activity is tightly controlled by phosphorylation. The 103-127 region of human BAD is of particular interest as it contains key residues involved in its interaction with anti-apoptotic proteins like Bcl-2 and Bcl-xL, as well as phosphorylation sites that modulate these interactions. Specifically, phosphorylation at Serine 118 and Serine 124, which are within or near this region, can influence BAD's binding to 14-3-3 proteins and its subcellular localization. Therefore, antibodies targeting this epitope must be carefully validated for their specificity and phospho-specificity.
Comparison of Commercially Available BAD Antibodies
While specific antibodies targeting the 103-127 region of BAD are not abundantly available as off-the-shelf products, several commercial antibodies recognize epitopes within or spanning this region. Below is a comparative table summarizing the key characteristics of representative anti-BAD antibodies. Researchers are encouraged to consult the datasheets of specific antibody lots for the most accurate information.
| Feature | Antibody A (Polyclonal) | Antibody B (Monoclonal, Clone XYZ) | Antibody C (Phospho-specific, pSer118) |
| Immunogen | Synthetic peptide corresponding to amino acids 100-150 of human BAD | Recombinant human BAD protein (full length) | Synthetic phosphopeptide surrounding Ser118 of human BAD |
| Specificity | Total BAD | Total BAD | BAD phosphorylated at Ser118 |
| Species Reactivity | Human, Mouse, Rat | Human, Mouse | Human, Mouse |
| Validated Applications | WB, IHC, IP | WB, IF, Flow Cytometry | WB, ELISA |
| Reported Cross-Reactivity | May cross-react with other Bcl-2 family members at high concentrations. | High specificity for BAD. | Does not recognize non-phosphorylated BAD. |
| Vendor | Vendor P | Vendor Q | Vendor R |
| Catalogue Number | AB-123 | MAB-456 | PAB-789 |
Experimental Data Summary
The following table summarizes hypothetical performance data for the antibodies listed above across key applications. This data is intended to serve as an example for comparative purposes.
| Application | Antibody A | Antibody B | Antibody C |
| Western Blot (WB) | Single band at ~23 kDa in human and mouse cell lysates. | Clean single band at ~23 kDa. Lower background than polyclonal. | Strong signal only in lysates from cells treated with a kinase activator. |
| Immunohistochemistry (IHC) | Stains cytoplasm of human tonsil tissue. | Strong and specific cytoplasmic staining in mouse embryonic tissue. | Specific staining in apoptotic cells induced by a specific stimulus. |
| Immunoprecipitation (IP) | Successfully immunoprecipitates BAD from human cell lysates. | Efficiently pulls down BAD for subsequent mass spectrometry analysis. | Enriches for the phosphorylated form of BAD. |
Signaling Pathway of BAD
The following diagram illustrates the central role of BAD in the apoptotic signaling pathway and the key phosphorylation events that regulate its function.
Figure 1. BAD Signaling Pathway. This diagram illustrates how survival signals lead to the phosphorylation and inactivation of BAD, preventing apoptosis.
Experimental Workflow for Antibody Validation
A rigorous validation process is essential to ensure the specificity and reliability of any antibody. The following diagram outlines a recommended workflow for validating a BAD (103-127) antibody.
Figure 2. Experimental Workflow for Antibody Validation. A stepwise approach to validating a BAD (103-127) antibody, from initial screening to advanced confirmation of specificity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for Western Blotting, Immunohistochemistry, and Immunoprecipitation that can be adapted for use with BAD (103-127) antibodies.
Western Blot (WB) Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis:
-
Separate protein samples on a 12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BAD antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Immunohistochemistry (IHC) Protocol
-
Tissue Preparation:
-
Fix paraffin-embedded tissue sections (4-5 µm) on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (from the same species as the secondary antibody) for 30 minutes.
-
Incubate with the primary anti-BAD antibody overnight at 4°C in a humidified chamber.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash slides with PBS.
-
-
Detection and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Immunoprecipitation (IP) Protocol
-
Lysate Preparation:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary anti-BAD antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting using an anti-BAD antibody to confirm successful pulldown.
-
Conclusion
The selection of a highly specific and reliable antibody is paramount for the accurate study of BAD protein function. This guide provides a framework for comparing and validating antibodies targeting the critical 103-127 region of BAD. By following the outlined experimental protocols and validation workflow, researchers can confidently choose an antibody that meets the rigorous demands of their scientific investigations. It is always recommended to perform in-house validation for each new antibody lot to ensure reproducibility of results.
Unveiling the Binding Specificity of BAD (103-127): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding specificity of the pro-apoptotic BAD (103-127) peptide to anti-apoptotic Bcl-2 family proteins. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of studies focused on apoptosis and the development of novel therapeutics.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with their interactions determining cell fate. The pro-apoptotic protein BAD (Bcl-2-associated death promoter) plays a crucial role in this process. Upon activation, the BH3 (Bcl-2 Homology 3) domain of BAD, a short helical peptide segment, binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members, thereby neutralizing their pro-survival function and triggering apoptosis. The 25-amino acid peptide, BAD (103-127), encompasses this critical BH3 domain and is widely studied to understand these pivotal protein-protein interactions.
This guide focuses on the binding specificity of the BAD (103-127) peptide, offering a comparative analysis of its affinity for key anti-apoptotic Bcl-2 family proteins: Bcl-xL, Bcl-2, Mcl-1, Bcl-w, and Bfl-1/A1. Understanding this specificity is paramount for the development of targeted cancer therapies that aim to mimic the action of BH3-only proteins like BAD.
Comparative Binding Affinity of BAD (103-127)
The binding affinity of the BAD (103-127) peptide for different anti-apoptotic Bcl-2 family members has been characterized using various biophysical techniques. The following table summarizes the reported dissociation constants (Kd) and IC50 values from multiple studies. It is important to note that absolute values can vary between different experimental setups and techniques.
| Anti-apoptotic Protein | Binding Affinity (Kd / IC50) | Experimental Method | Reference |
| Bcl-xL | 21.48 nM (Kd) | Fluorescence Polarization | [1] |
| 48 nM (IC50) | Fluorescence Polarization | [1] | |
| 10-50 nM (Kd) | Various (Compiled Data) | [2] | |
| Bcl-2 | 10-50 nM (Kd) | Various (Compiled Data) | [2] |
| Weak or no binding | In vitro interaction assays | [3] | |
| Mcl-1 | No significant binding | Various (Compiled Data) | [2] |
| Bcl-w | Weak or no binding reported | In vitro interaction assays | |
| Bfl-1/A1 | Weak or no binding reported | In vitro interaction assays |
Key Observations:
-
The BAD (103-127) peptide exhibits a clear binding preference for Bcl-xL and Bcl-2.[2]
-
Its affinity for Mcl-1, Bcl-w, and Bfl-1/A1 is significantly lower, to the point of being considered non-binding in many contexts.[2][3]
-
This selective binding profile highlights BAD as a "sensitizer" BH3-only protein, which primarily antagonizes a subset of anti-apoptotic proteins.
Experimental Protocols
Accurate determination of binding affinities is crucial for understanding the specificity of interactions. Below are detailed methodologies for two common and robust techniques used to study the binding of BAD (103-127) to Bcl-2 family proteins.
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a homogenous, solution-based assay well-suited for high-throughput screening.
Principle: A small, fluorescently labeled peptide (e.g., FAM-BAD(103-127)) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (e.g., Bcl-xL), the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled BAD (103-127) peptide (e.g., with 5-FAM) in a suitable buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, 1 mM EDTA, pH 7.4).
-
Prepare a series of dilutions of the unlabeled anti-apoptotic Bcl-2 family protein in the same buffer.
-
For competitive assays, prepare a stock solution of the unlabeled BAD (103-127) peptide or other competitor compounds.
-
-
Assay Setup (Direct Binding):
-
In a black, low-volume 96-well or 384-well plate, add a fixed concentration of the fluorescently labeled BAD peptide to each well.
-
Add increasing concentrations of the Bcl-2 family protein to the wells.
-
Include control wells with only the fluorescent peptide (for minimum polarization) and buffer alone (for background).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Assay Setup (Competitive Binding):
-
To each well, add a fixed concentration of the fluorescently labeled BAD peptide and a fixed concentration of the Bcl-2 family protein (typically at its Kd concentration).
-
Add increasing concentrations of the unlabeled competitor peptide (e.g., BAD 103-127).
-
Incubate the plate to allow for competition and equilibrium to be reached.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used. The results are typically expressed in millipolarization units (mP).
-
-
Data Analysis:
-
For direct binding, plot the change in mP against the protein concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
-
For competitive binding, plot the mP values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Principle: One interacting partner (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the Bcl-2 family protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the BAD (103-127) peptide (analyte) in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.
-
Monitor the association of the analyte in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte in real-time.
-
-
Surface Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine or high salt solution).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to appropriate binding models (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of the rate constants (kd/ka).
-
Visualizing the Molecular Interactions
To better understand the context of BAD (103-127) binding, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: The Bcl-2 signaling pathway leading to apoptosis.
References
A Comparative Analysis of BAD (103-127) and ABT-737: Pro-Apoptotic Agents Targeting the Bcl-2 Family
In the landscape of cancer research and drug development, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical control point for programmed cell death, or apoptosis. Dysregulation of these proteins, leading to the evasion of apoptosis, is a hallmark of many cancers. This has spurred the development of therapeutic strategies aimed at restoring the natural apoptotic process in malignant cells. Among the tools and potential therapeutics in this area are the native pro-apoptotic peptide, BAD (103-127), and the small molecule BH3 mimetic, ABT-737. This guide provides a detailed comparative analysis of these two agents for researchers, scientists, and drug development professionals.
Mechanism of Action: Mimicking the Natural Death Signal
Both BAD (103-127) and ABT-737 function by targeting the anti-apoptotic members of the Bcl-2 family, thereby liberating pro-apoptotic proteins to initiate cell death.
BAD (103-127) is a 25-amino acid peptide derived from the BH3 (Bcl-2 Homology 3) domain of the native pro-apoptotic protein, Bcl-2-associated death promoter (BAD).[1] In healthy cells, BAD is typically phosphorylated and sequestered in the cytoplasm. Upon dephosphorylation in response to apoptotic stimuli, BAD translocates to the mitochondria and binds to anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w.[2] This binding event displaces pro-apoptotic "executioner" proteins such as Bax and Bak, which can then oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation. The BAD (103-127) peptide encompasses the minimal death domain necessary for this interaction.[3]
ABT-737 is a synthetic small molecule designed to mimic the action of the BH3 domain of "sensitizer" BH3-only proteins like BAD.[4][5] It is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[5] By occupying the hydrophobic groove on these anti-apoptotic proteins, ABT-737 prevents them from sequestering pro-apoptotic proteins.[2] This leads to the activation of the intrinsic apoptotic pathway in a manner analogous to the natural function of BH3-only proteins.[2] However, ABT-737 does not effectively bind to other anti-apoptotic family members such as Mcl-1 and A1, which can be a mechanism of resistance in some cancer cells.[2]
Performance Comparison: Binding Affinity and Cellular Efficacy
The performance of BAD (103-127) and ABT-737 can be evaluated based on their binding affinities to Bcl-2 family proteins and their efficacy in inducing apoptosis in cancer cells.
Binding Affinity
The binding affinity of these molecules to various Bcl-2 family members is a key determinant of their potency and specificity.
| Molecule | Target Protein | Binding Affinity (IC50/EC50/Ki) | Citation |
| ABT-737 | Bcl-2 | EC50: 30.3 nM | [5] |
| Bcl-xL | EC50: 78.7 nM | [5] | |
| Bcl-w | EC50: 197.8 nM | [5] | |
| Mcl-1 | No significant binding | [2] | |
| Bfl-1 (A1) | No significant binding | [2] | |
| BAD (103-127) | Bcl-xL | IC50: ~48-53 nM | [6][7] |
| Bcl-2 | Less effective at disrupting Bax/Bcl-2 interaction compared to a Bax BH3 peptide | [8] | |
| Mcl-1 | Does not bind | [9] |
Note: Direct comparative Ki values for BAD (103-127) across the full panel of Bcl-2 proteins are not as readily available as for ABT-737. However, the binding profile of ABT-737 is often described as "Bad-like", indicating they target a similar subset of the Bcl-2 family.
Cellular Efficacy
The ultimate measure of performance for these pro-apoptotic agents is their ability to induce cell death in a cellular context.
| Molecule | Cell Line | Efficacy (EC50 for apoptosis/cell death) | Citation |
| ABT-737 | HL60 (Leukemia) | IC50: 50 nM | [5] |
| KG1 (Leukemia) | IC50: 80 nM | [5] | |
| NB4 (Leukemia) | IC50: 80 nM | [5] | |
| NCI-H889 (SCLC) | EC50: ~20 nM | [10] | |
| 697 (ALL) | EC50: 506 nM | [11] | |
| BAD BH3 Peptide | Jurkat (T-cell leukemia) | More potent than Bax BH3 peptide in Bcl-xL overexpressing cells | [8] |
Signaling Pathways and Experimental Workflows
The interactions of BAD (103-127) and ABT-737 with the Bcl-2 family proteins trigger a cascade of events leading to apoptosis. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing these molecules.
Caption: Apoptotic signaling pathway initiated by BAD (103-127) and ABT-737.
Caption: General experimental workflow for evaluating pro-apoptotic agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of BAD (103-127) and ABT-737.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a small fluorescently labeled molecule (e.g., a BH3 peptide) to a larger protein (e.g., a Bcl-2 family member).
Principle: When a small fluorescent molecule is excited with polarized light, it rotates rapidly, and the emitted light is largely depolarized. Upon binding to a larger protein, its rotation slows, and the emitted light remains more polarized.
Protocol:
-
Reagents:
-
Purified recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL, Bcl-2).
-
Fluorescently labeled BH3 peptide (e.g., FAM-labeled BAD (103-127)).
-
Test compounds (BAD (103-127) or ABT-737).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
-
Procedure:
-
In a black, low-volume 384-well plate, add a fixed concentration of the Bcl-2 family protein and the fluorescently labeled BH3 peptide.
-
Add serial dilutions of the test compound (BAD (103-127) or ABT-737).
-
Include controls for unbound peptide (no protein) and fully bound peptide (no competitor).
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
Principle: One binding partner is titrated into a solution containing the other, and the heat released or absorbed is measured.
Protocol:
-
Reagents:
-
Highly purified and concentrated solutions of the Bcl-2 family protein and the test compound (BAD (103-127) or ABT-737).
-
Identical, degassed buffer for both the protein and the ligand to minimize heats of dilution.
-
-
Procedure:
-
Load the Bcl-2 family protein into the sample cell of the calorimeter.
-
Load the test compound into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membranes (late apoptotic and necrotic cells).[12]
Protocol:
-
Reagents:
-
Cancer cell line of interest.
-
Test compounds (BAD (103-127) or ABT-737).
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI).
-
Annexin V binding buffer (containing calcium).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Treat cells with a range of concentrations of the test compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence signals:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
-
Quantify the percentage of cells in each quadrant.
-
Calculate the EC50 for apoptosis induction by plotting the percentage of apoptotic cells against the log of the compound concentration.
-
Conclusion
Both BAD (103-127) and ABT-737 are valuable tools for studying and inducing apoptosis through the Bcl-2 pathway. ABT-737, as a small molecule, has been extensively characterized and demonstrates potent, selective inhibition of Bcl-2, Bcl-xL, and Bcl-w, with proven efficacy in various cancer cell lines. Its limitations include a lack of activity against Mcl-1 and poor oral bioavailability, which led to the development of its successor, Navitoclax (ABT-263).
BAD (103-127), as a peptide derived from a natural pro-apoptotic protein, serves as a fundamental research tool for understanding the molecular interactions within the Bcl-2 family. While it shows high affinity for Bcl-xL, its broader binding profile and cellular efficacy can be influenced by factors such as cell permeability and stability.
For researchers, the choice between these two agents will depend on the specific experimental goals. ABT-737 is a well-validated pharmacological inhibitor for cell-based and in vivo studies, while BAD (103-127) is invaluable for detailed biochemical and structural studies of BH3 domain interactions. The continued investigation of both peptide-based and small-molecule approaches will undoubtedly advance the development of more effective and selective cancer therapies targeting the Bcl-2 family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Reproducibility of Apoptosis Induction: A Comparative Analysis of BAD (103-127) Peptide and its Alternatives
For researchers, scientists, and drug development professionals, the ability to reliably induce apoptosis is crucial for both basic research and therapeutic development. The Bcl-2 family of proteins, central regulators of programmed cell death, are key targets for intervention. The BAD (103-127) peptide, a 25-mer derived from the BH3 domain of the pro-apoptotic protein BAD, serves as a valuable tool for antagonizing the anti-apoptotic protein Bcl-xL.[1] This guide provides a comparative analysis of BAD (103-127) and its alternatives, focusing on experimental reproducibility, with supporting data and detailed protocols.
The intrinsic pathway of apoptosis is a tightly regulated process involving a balance between pro-survival and pro-apoptotic proteins of the Bcl-2 family.[2][3] Anti-apoptotic proteins like Bcl-xL and Bcl-2 prevent cell death by sequestering pro-apoptotic effector proteins Bax and Bak.[2][3][4] BH3-only proteins, such as BAD, act as sensors of cellular stress and initiate apoptosis by binding to and inhibiting the anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death.[2][4]
Comparative Performance of Apoptosis Inducers
The efficacy of various compounds in disrupting the Bcl-xL/Bax interaction and inducing apoptosis can be quantitatively compared. Key metrics include the half-maximal inhibitory concentration (IC50) in binding assays and the half-maximal effective concentration (EC50) in cell viability assays.
| Compound/Peptide | Target | Assay Type | IC50/EC50 | Cell Line | Reference |
| BAD (103-127) | Bcl-xL | Fluorescence Polarization | 53 nM | - | [5] |
| Downsized Bicyclic Peptide (9) | Bcl-xL | Fluorescence Polarization | 1.5 µM | - | [6] |
| Downsized Monocyclic Peptide (16) | Bcl-xL | Fluorescence Polarization | 5.8 µM | - | [7] |
| BAD (103-127) | - | MTT Assay | > 10 µM | Jurkat E6.1 | [7] |
| Downsized Bicyclic Peptide (9) | - | MTT Assay | ~5 µM | Jurkat E6.1 | [7] |
| Downsized Monocyclic Peptide (16) | - | MTT Assay | ~7 µM | Jurkat E6.1 | [7] |
| ABT-737 | Bcl-xL, Bcl-2, Bcl-w | - | Sub-nanomolar affinity for Bcl-xL | - | [8] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Fluorescence Polarization Assay for Bcl-xL Binding
This assay measures the displacement of a fluorescently labeled BAD peptide from Bcl-xL by a competitor compound.
-
Reagents and Materials:
-
Recombinant human Bcl-xL protein.
-
Fluorescein-labeled BAD (103-127) peptide (Flu-BAD).
-
Unlabeled BAD (103-127) peptide and alternative compounds (e.g., downsized peptides, ABT-737).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Black, low-volume 96-well or 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of Bcl-xL and Flu-BAD in assay buffer. The concentration of Bcl-xL should be in the low nanomolar range, and the Flu-BAD concentration should be chosen to give a stable and measurable fluorescence polarization signal.
-
Prepare serial dilutions of the competitor compounds (unlabeled BAD (103-127) or alternatives) in assay buffer.
-
Add a fixed volume of the Bcl-xL/Flu-BAD solution to each well of the microplate.
-
Add an equal volume of the competitor compound dilutions to the wells. Include control wells with assay buffer only (for baseline polarization) and wells with only the Bcl-xL/Flu-BAD solution (for maximum polarization).
-
Incubate the plate at room temperature for 20-30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each competitor concentration and plot the data to determine the IC50 value.
-
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Reagents and Materials:
-
Jurkat E6.1 T-lymphocyte cells.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
BAD (103-127) peptide and alternative compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Spectrophotometer capable of reading absorbance at 570 nm.
-
-
Procedure:
-
Seed Jurkat E6.1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include control wells with medium only.
-
Incubate the cells for a further 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and plot the data to determine the EC50 value.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams are provided.
Bcl-2 family signaling pathway and points of intervention.
Fluorescence Polarization Assay Workflow.
MTT Cell Viability Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bcl-2 Pathway | GeneTex [genetex.com]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Bcl-xL Inhibitor ABT-737 Reveals a Dual Role for Bcl-xL in Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Phosphorylated vs. Unphosphorylated BAD (103-127): A Comparative Guide
The Bcl-2-associated death promoter (BAD) protein is a critical regulator of the intrinsic apoptotic pathway. Its function as a pro-apoptotic or pro-survival factor is tightly controlled by its phosphorylation state. This guide provides a detailed comparison of the phosphorylated and unphosphorylated forms of the BAD protein, with a specific focus on the 103-127 amino acid region, which constitutes a significant part of its Bcl-2 homology 3 (BH3) domain. This domain is essential for its interaction with other Bcl-2 family members and, consequently, for its role in apoptosis.
The Role of the 103-127 Region in BAD Function
The 103-127 peptide sequence is a component of the BH3 domain of BAD, a crucial region for mediating protein-protein interactions that determine a cell's fate.[1][2][3] In its unphosphorylated state, this domain allows BAD to bind to anti-apoptotic proteins like Bcl-xL and Bcl-2.[4][5] This interaction is a key step in the induction of apoptosis. Conversely, phosphorylation, particularly at sites within or near this domain, dramatically alters its binding preferences and switches its function from pro-apoptotic to pro-survival.
Unphosphorylated BAD (103-127): A Promoter of Apoptosis
In the absence of survival signals, BAD is predominantly unphosphorylated. In this state, the BH3 domain (containing the 103-127 region) is available to bind to a hydrophobic groove on anti-apoptotic proteins such as Bcl-xL and Bcl-2.[4][5] This binding event displaces pro-apoptotic proteins Bax and Bak, which are otherwise sequestered by Bcl-xL/Bcl-2.[5] Once liberated, Bax and Bak can oligomerize on the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, culminating in apoptosis.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Bad is a BH3 domain-containing protein that forms an inactivating dimer with Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bad, a heterodimeric partner for Bcl-XL and Bcl-2, displaces Bax and promotes cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Orthogonal Methods to Confirm the Effects of BAD (103-127): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The BCL-2-associated death promoter (BAD) peptide, specifically the 103-127 amino acid sequence, is a crucial component of the BCL-2 homology 3 (BH3) domain. This domain is instrumental in BAD's pro-apoptotic activity, primarily through its interaction with anti-apoptotic proteins like BCL-xL. For researchers investigating apoptosis and developing novel therapeutics, rigorously confirming the on-target effects of BAD (103-127) is paramount. This guide provides a comparative overview of orthogonal experimental methods to validate the biochemical and cellular consequences of BAD (103-127) activity, complete with supporting data and detailed protocols.
Data Presentation: Comparative Analysis of Methodologies
The following table summarizes key quantitative parameters obtained from various orthogonal methods used to characterize the interaction and effects of BAD (103-127).
| Method | Principle | Quantitative Readout(s) | Typical Values for BAD (103-127) Interaction with BCL-xL | Advantages | Limitations |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled BAD (103-127) upon binding to BCL-xL. | Dissociation constant (Kd), IC50 | Kd: ~21.48 nM[1][2]; IC50: ~48-53 nM[1][3] | Homogeneous, high-throughput, sensitive. | Requires fluorescent labeling, potential for artifacts from compound fluorescence. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of BAD (103-127) to immobilized BCL-xL. | Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd) | Data not specifically found for BAD (103-127), but a related Mcl-1 inhibitor showed a Kd of 0.17 nM[4]. | Label-free, real-time kinetics, provides on- and off-rates. | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of BAD (103-127) to BCL-xL. | Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Specific values for BAD (103-127) not found in the search. | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein, sensitive to buffer mismatches. |
| Co-immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein (e.g., BCL-xL) to identify interacting partners (e.g., BAD). | Qualitative (Yes/No interaction) | Confirmed interaction between BCL-xL and BAD.[5] | Detects interactions in a cellular context, uses endogenous or overexpressed proteins. | Generally qualitative, can be prone to non-specific binding, may not detect transient interactions. |
| Cytochrome c Release Assay | Measures the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis. | Semi-quantitative (Western Blot), Quantitative (Flow Cytometry) | Not specifically quantified for BAD (103-127) but is a downstream consequence of its activity. | Directly measures a key event in the intrinsic apoptotic pathway. | Requires cell fractionation, can be technically demanding. |
| Cell Viability Assays (MTT/XTT) | Colorimetric assays that measure the metabolic activity of viable cells. | IC50 or EC50 for cell death | A cyclic mimetic of BAD (114-121) showed an IC50 of 7.9 µM in Jurkat cells.[6] | High-throughput, relatively inexpensive, widely used. | Indirect measure of cell death, can be confounded by changes in metabolic rate. |
Mandatory Visualizations
Signaling Pathway of BAD-Mediated Apoptosis
Caption: A diagram illustrating the role of BAD in the apoptotic signaling cascade.
Experimental Workflow for Confirming BAD (103-127) Effects
Caption: A typical workflow for the orthogonal validation of BAD (103-127) effects.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Objective: To quantify the binding affinity of BAD (103-127) to BCL-xL.
Methodology:
-
Reagents:
-
Fluorescently labeled BAD (103-127) peptide (e.g., FAM-labeled).
-
Recombinant human BCL-xL protein.
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled BAD (103-127) or other competitor compounds in assay buffer.
-
In a black, low-volume 384-well plate, add a fixed concentration of fluorescently labeled BAD (103-127) (e.g., 10 nM).
-
Add the serially diluted unlabeled peptide or compound.
-
Add a fixed concentration of BCL-xL protein (e.g., 20 nM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Kd can be determined from direct titration experiments without a competitor.
-
Co-immunoprecipitation (Co-IP)
Objective: To demonstrate the interaction of BAD (103-127) with BCL-xL within a cellular context.
Methodology:
-
Reagents:
-
Cell line expressing endogenous or overexpressed BCL-xL.
-
BAD (103-127) peptide.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody against BCL-xL.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE and Western blotting reagents.
-
Antibody against BAD.
-
-
Procedure:
-
Culture cells and treat with BAD (103-127) for the desired time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-BCL-xL antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-BAD antibody.
-
-
Data Analysis:
-
A band corresponding to BAD in the immunoprecipitated sample indicates an interaction with BCL-xL.
-
Cytochrome c Release Assay
Objective: To assess the induction of apoptosis by BAD (103-127) through the mitochondrial pathway.
Methodology:
-
Reagents:
-
Cell line susceptible to apoptosis.
-
BAD (103-127) peptide.
-
Mitochondria isolation kit or buffers for cell fractionation.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against Cytochrome c.
-
Antibody against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) for fractionation control.
-
-
Procedure:
-
Treat cells with BAD (103-127) to induce apoptosis.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.[7][8]
-
Run equal amounts of protein from each fraction on an SDS-PAGE gel.
-
Perform Western blotting and probe with antibodies against Cytochrome c, COX IV, and GAPDH.
-
-
Data Analysis:
-
An increase in the Cytochrome c signal in the cytosolic fraction and a decrease in the mitochondrial fraction in treated cells compared to control cells indicates apoptosis induction. The purity of the fractions is confirmed by the presence of COX IV only in the mitochondrial fraction and GAPDH only in the cytosolic fraction.
-
Cell Viability (MTT) Assay
Objective: To quantify the cytotoxic effects of BAD (103-127).
Methodology:
-
Reagents:
-
Cell line of interest.
-
BAD (103-127) peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BAD (103-127) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the peptide concentration and fit to a dose-response curve to determine the IC50 value.
-
References
- 1. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bad is essential for Bcl-xL-enhanced Bax shuttling between mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. abcam.com [abcam.com]
- 8. abcam.cn [abcam.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Proper Disposal Procedures for BAD (103-127) (human): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of synthetic peptides like BAD (103-127) (human) is a critical component of laboratory safety and environmental responsibility. This document provides essential safety information, operational plans, and step-by-step guidance for the proper disposal of this pro-apoptotic peptide fragment. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Hazard and Safety Data Summary
The Bcl-2-associated death promoter (BAD) is a pro-apoptotic member of the Bcl-2 family involved in initiating apoptosis.[1] The synthetic peptide fragment BAD (103-127) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to prevent its release into the environment. All handling and disposal must be conducted in accordance with the safety data sheet (SDS) and local, state, and federal regulations.
Quantitative Data from Safety Data Sheet
| Property | Value | Reference |
| GHS Hazard Statement(s) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| GHS Precautionary Statement(s) | P264, P270, P273, P301 + P312, P330, P391, P501 | [2] |
| Molecular Formula | C137H212N42O39S | [2][3] |
| Molecular Weight | 3103.47 g/mol | [2] |
| Storage (Lyophilized) | -20°C, preferably -80°C, with desiccant in a sealed container. | [4][5][6][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the collection and disposal of BAD (103-127) (human) waste, including the pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling BAD (103-127) or its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with BAD (103-127), such as unused peptide, contaminated pipette tips, microfuge tubes, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid to prevent leakage.
-
Label the container as "Hazardous Waste" and include the full chemical name: "BAD (103-127) (human)".
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing BAD (103-127) in a dedicated, leak-proof hazardous waste container.
-
Crucially, do not dispose of liquid waste containing this peptide down the drain. [2] Its high aquatic toxicity necessitates professional disposal.
-
The liquid waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and a warning of its aquatic toxicity.
-
-
Sharps Waste:
-
Any sharps, such as needles or glass Pasteur pipettes contaminated with BAD (103-127), must be disposed of in a designated, puncture-resistant sharps container that is also labeled for chemical hazardous waste.
-
3. Waste Storage:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
-
Ensure that the waste is stored in secondary containment to prevent spills from reaching drains.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The final disposal method must be at an approved waste disposal plant, as mandated by the SDS.[2] This typically involves incineration or other specialized treatments to neutralize the hazardous components.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated debris into the designated solid hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow and Biological Context
To further clarify the procedural and biological aspects of working with BAD (103-127), the following diagrams have been generated.
Caption: Disposal workflow for BAD (103-127) waste.
Caption: Simplified BAD signaling pathway in apoptosis.
References
- 1. abcepta.com [abcepta.com]
- 2. vumc.org [vumc.org]
- 3. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. peptiderecon.com [peptiderecon.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
